Product packaging for Valproic Acid(Cat. No.:CAS No. 99-66-1)

Valproic Acid

Cat. No.: B1683750
CAS No.: 99-66-1
M. Wt: 144.21 g/mol
InChI Key: NIJJYAXOARWZEE-UHFFFAOYSA-N
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Description

Historical Context of Valproic Acid Discovery and Research Evolution

This compound, chemically known as 2-propylpentanoic acid, was first synthesized in 1882 by Beverly S. Burton as a derivative of valeric acid, a naturally occurring fatty acid nih.govmdpi.comthecarlatreport.commdpi.com. For nearly a century following its synthesis, VPA was primarily utilized as an inert organic solvent in laboratories and industrial settings thecarlatreport.commdpi.comdrugbank.comresearchgate.net.

A pivotal moment in VPA's history occurred in 1962, when Pierre Eymard serendipitously discovered its anticonvulsant properties nih.govmdpi.com. While attempting to synthesize new compounds from VPA, Eymard observed that one of the compounds, 2-propylpentanoic acid, exhibited anticonvulsant effects in animal models, specifically against maximal electroshock seizures nih.gov. This unexpected finding led to further investigations. In 1966, Meunier and colleagues conducted the first human trials, demonstrating that this compound significantly reduced the occurrence and intensity of seizures in patients with refractory epilepsy nih.gov. This discovery marked a profound shift in VPA's research trajectory, moving it from a mere solvent to a compound with significant biological activity. Following these initial findings, VPA rapidly gained clinical usage, first in France in the late 1960s, then in the UK in 1972, and subsequently receiving approval from the U.S. Food and Drug Administration (FDA) in 1978 for treating absence seizures nih.govdrugbank.comresearchgate.net. The subsequent decades saw an expansion of research into its applications beyond epilepsy, including its potential as a mood stabilizer and in migraine prophylaxis nih.govmdpi.comresearchgate.netresearchgate.net.

Contemporary Significance of this compound as a Research Compound

In contemporary biomedical research, this compound holds significant importance due to its pleiotropic effects and diverse molecular targets. While well-established for its influence on neurological disorders, VPA's role as a research compound has broadened considerably. It is extensively studied for its impact on gamma-aminobutyric acid (GABA) neurotransmission, a key inhibitory pathway in the brain, by inhibiting GABA transaminase and succinate (B1194679) semialdehyde dehydrogenase, enzymes responsible for GABA degradation nih.govmdpi.commdpi.comnews-medical.net. This mechanism leads to increased GABA levels and activity, contributing to its observed effects in various neurological models nih.govnews-medical.net.

Beyond its GABAergic effects, VPA is recognized as a histone deacetylase (HDAC) inhibitor nih.govmdpi.commdpi.comresearchgate.netwikipedia.org. This epigenetic modulation property has propelled VPA into research areas such as oncology, neurodegenerative diseases, and even HIV, where it is explored as an adjuvant therapy nih.govmdpi.commdpi.comtaylorandfrancis.comclinicaltrials.eu. Its ability to promote more transcriptionally active chromatin structures through HDAC inhibition offers a valuable tool for understanding gene expression regulation in disease states wikipedia.org. Furthermore, VPA's influence on voltage-gated sodium and calcium channels, as well as its effects on fatty acid metabolism, contribute to its broad research utility mdpi.comresearchgate.netnews-medical.net.

The compound's relevance extends to investigating central nervous system disorders beyond its traditional applications, including potential therapeutic applications in various cancer types and neurodegenerative conditions like Alzheimer's disease and multiple sclerosis mdpi.comtaylorandfrancis.comclinicaltrials.eu. Ongoing research also explores its efficacy in managing impulsivity and irritability, and its potential in substance use disorders, particularly cocaine and alcohol abuse, by modulating GABA levels cambridge.org.

Scope and Objectives of this compound Research

The scope of this compound research is broad, encompassing fundamental investigations into its molecular mechanisms and translational studies exploring new therapeutic avenues. A primary objective is to fully elucidate the complex interplay of its various mechanisms of action, as no single pathway fully accounts for its wide spectrum of observed effects news-medical.nettaylorandfrancis.com. Researchers aim to understand how VPA modulates neurotransmitter levels, influences gene expression through HDAC inhibition, and affects ion channel activity to exert its diverse biological responses researchgate.netnews-medical.netwikipedia.org.

Another key objective is the development of structural analogues and derivatives of VPA mdpi.com. The simple structure of VPA offers an advantage for modification, and ongoing research focuses on synthesizing compounds with improved potency and potentially reduced adverse effects, thereby enhancing its therapeutic index as a research compound mdpi.com. Studies also aim to optimize the synthesis and manufacturing processes of VPA and its salts to improve efficiency, reduce costs, and increase accessibility for research and potential clinical applications e3s-conferences.org.

Furthermore, research on this compound seeks to uncover and validate its potential in novel therapeutic areas. This includes exploring its neuroprotective properties, its anti-proliferative effects in various cancer types, and its utility in rare genetic conditions mdpi.commdpi.comtaylorandfrancis.comclinicaltrials.eu. Investigations into its pharmacokinetics, including brain distribution and metabolism, are also crucial, particularly for optimizing delivery methods such as intranasal administration to enhance brain penetration nih.gov. Ultimately, the objectives of VPA research are to deepen the scientific understanding of this compound's multifaceted actions and to leverage this knowledge for the development of new and more targeted biomedical interventions.

Detailed Research Findings

Research into this compound has revealed several key mechanisms and findings that underscore its broad biological activity.

Mechanisms of Action: this compound's therapeutic effects are attributed to a combination of mechanisms, making it a compound of significant interest in polypharmacology research.

GABAergic System Modulation: VPA is known to increase the levels of gamma-aminobutyric acid (GABA), the brain's primary inhibitory neurotransmitter. This is achieved through the inhibition of GABA transaminase (GABA-T) and succinate semialdehyde dehydrogenase (SSADH), enzymes responsible for GABA degradation nih.govmdpi.commdpi.comnews-medical.net. Additionally, VPA may enhance the postsynaptic inhibitory responses by acting on GABA receptors mdpi.comcambridge.org.

Histone Deacetylase (HDAC) Inhibition: A significant discovery in VPA research is its role as a non-selective inhibitor of histone deacetylases nih.govmdpi.commdpi.comresearchgate.netwikipedia.org. By inhibiting HDACs, VPA promotes histone hyperacetylation, leading to a more open chromatin structure and increased gene transcription wikipedia.org. This epigenetic effect is central to its investigation in cancer, neurodegenerative diseases, and other conditions where gene expression regulation is critical nih.govmdpi.commdpi.com.

Ion Channel Modulation: VPA has been shown to affect voltage-gated sodium and calcium channels, which are crucial for neuronal excitability researchgate.netnews-medical.net. While the exact mechanisms are still being elucidated, these effects likely contribute to its ability to stabilize neuronal membranes and reduce abnormal electrical activity news-medical.net.

Fatty Acid Metabolism and Membrane Fluidity: VPA and its metabolites can influence fatty acid metabolism. It is believed that by affecting the incorporation of fatty acid substrates into sterols and glycerol-lipids, VPA alters the fluidity of neuronal cell membranes, potentially increasing the action potential threshold and contributing to its effects mdpi.com.

Research Findings in Specific Areas:

Epilepsy Research: VPA has a broad spectrum of anticonvulsant action, effective against various seizure types, including generalized tonic-clonic, absence, and myoclonic seizures, as well as focal seizures nih.gov. Studies have demonstrated its efficacy in models of Lennox-Gastaut, West, and Dravet syndromes nih.gov. Research continues to explore its use in refractory epilepsy and status epilepticus, with ongoing trials investigating its adjuvant role researchprotocols.org.

Table 1: this compound Efficacy Across Seizure Types

Seizure Type/Syndrome Efficacy Profile Research Context
Generalized Tonic-Clonic Seizures Effective Broad-spectrum anticonvulsant nih.gov
Absence Seizures Effective Early FDA approval, widely studied nih.govdrugbank.com
Myoclonic Seizures Effective Broad-spectrum anticonvulsant nih.gov
Focal Seizures Effective Demonstrated efficacy nih.gov
Lennox-Gastaut Syndrome Effective Specific syndrome efficacy nih.gov
West Syndrome Effective Specific syndrome efficacy nih.gov
Dravet Syndrome Effective Specific syndrome efficacy nih.gov

Neuroprotection and Neurodegenerative Diseases: VPA's neuroprotective properties are under investigation, particularly its potential in conditions like Alzheimer's disease and multiple sclerosis mdpi.com. Its ability to activate BDNF promoter through HDAC inhibition is a key area of interest dovepress.com.

Oncology Research: Due to its HDAC inhibitory properties, VPA induces apoptosis in cancer cells and is being studied as a potential treatment for various cancers, including chronic lymphocytic leukemia (CLL) mdpi.commdpi.comclinicaltrials.eu. It is a compound of interest in numerous clinical trials for its anti-proliferative effects drugbank.comtaylorandfrancis.com.

Retinitis Pigmentosa (RP) Studies: A pilot study demonstrated that VPA could improve visual acuity and visual fields in patients with retinitis pigmentosa, potentially by increasing the yield of properly folded RP mutant rhodopsins and inhibiting HDACs dovepress.com. The observed improvements were reversible upon cessation of VPA intake dovepress.com.

Table 2: this compound Effects on Visual Function in Retinitis Pigmentosa (Pilot Study)

Measurement Parameter Baseline (Mean ± SD) During VPA Intake (Mean ± SD) Statistical Significance (P-value) Reversibility Post-Cessation
Best-Corrected Visual Acuity (logMAR) 0.44 ± 0.23 0.38 ± 0.24 (at 6 months) 0.006 dovepress.com Yes, reversed to baseline dovepress.com

Substance Use Disorders: Research indicates VPA's potential in treating alcohol and cocaine abuse by modulating GABA levels, which are often decreased in cocaine dependence. It has shown promise in promoting abstinence and reducing substance use, as well as managing associated impulsivity and irritability cambridge.org.

Pharmacokinetic Research Findings: Research on VPA pharmacokinetics highlights its absorption, distribution, and metabolism, which are critical for understanding its research applications.

Bioavailability and Protein Binding: VPA is well-absorbed into the bloodstream, with bioavailability ranging from 81-89% news-medical.net. It is highly bound to plasma proteins (87-95%), which influences its distribution and clearance nih.gov.

Brain Distribution: VPA's distribution into the brain can be less than other anticonvulsants due to increased plasma protein binding and asymmetric transport at the blood-brain barrier (BBB), where efflux clearance can exceed influx clearance nih.gov. This aspect drives research into alternative delivery methods.

Metabolism: The liver plays a primary role in VPA metabolism, involving glucuronide conjugation and mitochondrial β-oxidation mdpi.comnews-medical.netwikipedia.org. Research continues to explore the therapeutic and toxic effects of its various metabolites mdpi.com.

Table 3: Key Pharmacokinetic Parameters of this compound (Research Data)

Parameter Typical Range/Value Research Relevance
Bioavailability 81-89% news-medical.net Indicates efficient absorption for systemic studies.
Protein Binding 87-95% nih.gov High binding impacts free drug concentration and brain penetration.
Brain:Plasma Ratio Lower than some other AEDs nih.gov Prompts research into enhanced brain delivery methods (e.g., intranasal NLCs) nih.gov.
Elimination Half-life 9-16 hours wikipedia.org Influences experimental dosing schedules in chronic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1683750 Valproic Acid CAS No. 99-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylpentanoic acid
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InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
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InChI Key

NIJJYAXOARWZEE-UHFFFAOYSA-N
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Canonical SMILES

CCCC(CCC)C(=O)O
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Molecular Formula

C8H16O2
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Related CAS

76584-70-8 (hydrochloride salt (2:1))
Record name Valproic acid [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID6023733
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Molecular Weight

144.21 g/mol
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Physical Description

Valproic acid is a clear colorless liquid. (NTP, 1992), Liquid
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Boiling Point

428 °F at 760 mmHg (NTP, 1992), 219.5 °C, BP: 219 to 220 °C, 222 °C
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Flash Point

232 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 2.0X10+3 mg/L at 20 °C, Very soluble in organic solvents, Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 N hydrochloric acid, 2 mg/mL at 20 °C
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Density

0.922 at 32 °F (NTP, 1992) - Less dense than water; will float, 0.904 g/cu cm at 25 °C
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Color/Form

Colorless liquid

CAS No.

99-66-1
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Molecular Mechanisms of Action of Valproic Acid

Modulation of Neurotransmitter Systems

A core aspect of valproic acid's mechanism of action is its influence on the balance between inhibitory and excitatory neurotransmission in the brain. It primarily achieves this by enhancing the inhibitory GABAergic system and modulating the excitatory glutamatergic system. nih.govresearchgate.net

Gamma-Aminobutyric Acid (GABA) System Enhancement

This compound significantly enhances the activity of the gamma-aminobutyric acid (GABA) system, which is the principal inhibitory neurotransmitter system in the central nervous system. This enhancement leads to a reduction in neuronal excitability and firing rate, a key factor in its anticonvulsant properties. nih.govpatsnap.comdroracle.aipatsnap.com The increase in GABAergic transmission occurs through several distinct mechanisms.

One of the primary mechanisms by which this compound increases GABA levels is through the inhibition of GABA transaminase (GABA-T). GABA-T is an enzyme responsible for the catabolism (breakdown) of GABA within neurons. By directly inhibiting GABA-T, VPA prevents the degradation of GABA, thereby increasing its concentration in the synaptic cleft and enhancing its inhibitory effects on neuronal firing. nih.govsymbiosisonlinepublishing.compatsnap.comdroracle.aipatsnap.comresearchgate.net

This compound also contributes to elevated GABA levels by inhibiting succinic semialdehyde dehydrogenase (SSADH). SSADH is another enzyme involved in the GABA degradation pathway, specifically converting succinic semialdehyde, an intermediate metabolite of GABA, into succinate (B1194679). The inhibition of SSADH by VPA further reduces GABA metabolism, leading to an accumulation of GABA. This inhibition can also result in an increase of succinic semialdehyde, which itself can act as an inhibitor of GABA transaminase, further contributing to increased GABAergic neurotransmission. nih.govsymbiosisonlinepublishing.compatsnap.comdrugbank.comnih.gov

This compound stimulates the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for the synthesis of GABA from its precursor, glutamate (B1630785). By increasing GAD activity, VPA promotes the de novo synthesis of GABA, further contributing to its elevated levels in the brain. nih.govsymbiosisonlinepublishing.comdroracle.aipatsnap.comfrontiersin.org Research indicates that VPA's effect on GAD activity may exhibit developmental specificity, showing an increase in GAD activity in non-cortical brain areas of neonatal rats but not in adult rat brains in in vitro studies. nih.gov Furthermore, VPA has been observed to increase GAD expression, potentially through its influence on histone acetylation. researchgate.net

This compound also exerts an indirect influence on postsynaptic GABA receptors, which can lead to an increased presence of GABA in the synaptic cleft and enhanced GABAergic responses. symbiosisonlinepublishing.comresearchgate.netsymbiosisonlinepublishing.com While some studies suggest that VPA may not directly enhance the postsynaptic effect of GABA, it has been shown to prolong the decay time of inhibitory postsynaptic currents (IPSCs). This effect is potentially mediated by an interaction with the benzodiazepine (B76468) regulatory site of GABA-A receptors. researchgate.netneurology.org VPA has been reported to enhance the stimulus-induced responses of both GABA-A and GABA-B receptors. researchgate.net For instance, sodium valproate has been shown to inhibit trigeminovascular nociception at the level of the ventroposteromedial (VPM) nucleus of the thalamus through GABA-A receptor mechanisms. nih.gov

The table below summarizes the key enzymatic modulations by this compound within the GABAergic system:

Enzyme/TargetThis compound's ActionEffect on GABA Levels/ActivityReferences
GABA Transaminase (GABA-T)InhibitionIncreases GABA levels nih.govsymbiosisonlinepublishing.compatsnap.compatsnap.com
Succinic Semialdehyde Dehydrogenase (SSADH)InhibitionIncreases GABA levels nih.govsymbiosisonlinepublishing.compatsnap.comdrugbank.com
Glutamic Acid Decarboxylase (GAD)StimulationIncreases GABA synthesis nih.govsymbiosisonlinepublishing.comdroracle.aipatsnap.com
Postsynaptic GABA ReceptorsModulationEnhances GABAergic responses symbiosisonlinepublishing.comresearchgate.netsymbiosisonlinepublishing.com

Influence on Glutamatergic Neurotransmission

This compound has been shown to inhibit glutamatergic neurotransmission, which is a crucial aspect of its anticonvulsant effects. rjpbr.comnih.govresearchgate.net Specifically, VPA can block cell firing that is induced by NMDA-type glutamate receptors. droracle.ai Conversely, some research indicates that VPA can also increase glutamate release. This effect may occur by stimulating glutaminase (B10826351) and inhibiting glutamine synthetase activities in brain astrocytes, leading to elevated levels of extracellular glutamate. pnas.org In certain experimental models, such as the prenatal this compound model of autism, VPA exposure has been found to potentiate glutamatergic synaptic transmission, leading to an increased excitation/inhibition ratio in specific neuronal populations. frontiersin.org These findings highlight the complex and sometimes context-dependent nature of VPA's influence on glutamatergic signaling.

Blocking NMDA-type Glutamate Receptors

This compound has been shown to inhibit the excitatory action of glutamate at N-methyl-D-aspartate (NMDA) receptors. scielo.org.mx Studies in rat models have demonstrated that VPA can reduce NMDA-induced excitatory responses within the medial prefrontal cortex. nih.gov Furthermore, VPA has been reported to block excitatory responses induced by NMDA both in vivo and in vitro, including NMDA-induced convulsions. nih.gov This blockade also extends to interfering with NMDA receptor-initiated signaling pathways, such as those involving arachidonic acid, where VPA pretreatment can reduce baseline concentrations of prostaglandins (B1171923) and block NMDA-induced increases in eicosanoid concentrations. nih.gov this compound may also regulate NMDA receptor-ERK signaling, restoring the expression of the NR2B subunit of the NMDA receptor and the activation of ERK in certain animal models. researchgate.net

Indirect Modulation of Glutamate Release

This compound indirectly modulates neurotransmitter release, contributing to its ability to strengthen the threshold for seizure activity. nih.gov One proposed indirect mechanism involves the inhibition of glutamatergic transmission through the stabilization of neuronal membranes, potentially by inhibiting voltage-gated sodium channels localized presynaptically on glutamatergic neurons. symbiosisonlinepublishing.com Additionally, VPA can attenuate glutamate release by modulating phospholipid signaling, a mechanism observed in mammalian synaptic models. asm.org Some research suggests that valproate may influence glutamate removal by upregulating glutamate-aspartate transporters (GLAST) and affecting glutamate transporter expression in the hippocampus. researchgate.net

Alteration of Dopaminergic and Serotonergic Functions

This compound has been shown to alter the metabolism and turnover of monoamines, including serotonin (B10506) and dopamine (B1211576), in specific brain regions. nih.gov Animal studies indicate that VPA can increase serotonin levels and turnover in various areas of the mammalian brain. nih.gov For instance, prenatal exposure to this compound has been associated with increased serotonin (5-HT) levels in the blood, frontal cortex, hippocampus, and cerebellum in rats, and is thought to interfere with the development of the serotonergic system. frontiersin.org

Regarding dopaminergic function, VPA can differentially alter dopamine metabolism. Studies have reported marked increases in dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) or homovanillic acid (HVA) in the frontal cortex and brainstem after valproate administration. nih.gov While some studies suggest reduced levels of the rate-limiting enzyme for dopamine synthesis in the striatum, others have observed elevated dopamine levels in the striatum, frontal cortex, cerebellum, and pons in VPA-treated animal models. mdpi.com

Ion Channel Modulation

A significant aspect of this compound's mechanism of action involves its direct and indirect modulation of ion channels, which is crucial for its ability to reduce neuronal excitability. symbiosisonlinepublishing.comnih.gov

Voltage-Gated Sodium Channel Inhibition

This compound is known to inhibit voltage-gated sodium channels, thereby blocking neuronal excitability, particularly at high action potential frequencies. symbiosisonlinepublishing.compatsnap.com This inhibition obstructs the entry of sodium ions into neurons, leading to a decreased firing rate and stabilization of the neuronal membrane. symbiosisonlinepublishing.comnih.gov This mechanism is considered a primary contributor to VPA's anticonvulsant properties, as it reduces the likelihood of excessive neuronal firing characteristic of epileptic activity. patsnap.compatsnap.com this compound's effect on sodium channels also includes the prolongation of sodium channel inactivation. jci.org

T-type Calcium Channel Blockade

This compound modulates neuronal hyperexcitability by blocking T-type calcium channels. symbiosisonlinepublishing.com These low-voltage activated calcium channels play a critical role in the generation of rhythmic electrical activity, particularly in thalamic neurons, and are implicated in the spike-and-wave discharges characteristic of absence seizures. patsnap.commedscape.com By inhibiting these channels, this compound helps to prevent the burst firing of neurons, thereby contributing to its anticonvulsant effects, especially in absence seizures. patsnap.commedscape.comopenaccessjournals.com Studies have shown that VPA can block T-type calcium currents in thalamocortical neurons. nih.gov

Potassium Channel Conductance Modulation

This compound modulates voltage-gated ion channels, including those responsible for potassium conductance. nih.govmdpi.com Research has demonstrated a voltage-dependent action of valproate on potassium conductance (gK) in the Ranvier nodes of Xenopus laevis. nih.gov

Effects of Valproate on Potassium Conductance (gK) in Xenopus laevis nih.gov

Step Depolarization VoltageEffect on gK (20 ms (B15284909) after step)Inactivation ProcessContribution to Antiepileptic Effect
More negative than -50 mVIncreased gK by ~12% of maximalRapid (less than 200 ms)Increases action potential threshold
More positive than -50 mVReduced gK by ~40% of maximalComplete (≤ 10 s)Prevents excessive depolarizations

This voltage-dependent modulation of gK is believed to contribute to VPA's antiepileptic effects by increasing the action potential threshold and preventing excessive neuronal depolarizations during seizures. nih.gov Furthermore, VPA has been observed to preserve the activity of KCNQ family M-currents and to upregulate KCNQ4 expression through the inhibition of HDAC1. mdpi.com

Epigenetic Mechanisms and Gene Expression Regulation

This compound functions as a significant epigenetic modulator, influencing gene expression without altering the underlying DNA sequence. news-medical.netscielo.brnih.govlabforvets.comacs.org A key aspect of its epigenetic action involves inducing chromatin remodeling. scielo.brnih.govfrontiersin.orgnih.gov

Histone Deacetylase (HDAC) Inhibition

A primary mechanism by which VPA exerts its epigenetic effects is through the inhibition of histone deacetylases (HDACs). scielo.brnih.govlabforvets.comnih.govnih.govasm.orgnih.gov VPA is recognized as a powerful HDAC inhibitor, specifically targeting Class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8) and Class IIa HDACs (HDAC4, HDAC5, HDAC7). mdpi.comnih.govahajournals.org This inhibition leads to the hyperacetylation of histones. scielo.brnih.govnih.govasm.orgahajournals.orgplos.org

Chromatin Remodeling and Histone Acetylation

Histone deacetylation, typically carried out by HDACs, results in chromatin condensation and subsequent gene silencing. ahajournals.org Conversely, VPA's inhibition of HDACs promotes histone acetylation. This increased acetylation leads to a more relaxed chromatin structure, thereby facilitating gene transcription. patsnap.comscielo.bracs.orgfrontiersin.orgnih.govahajournals.org Studies indicate that VPA can induce chromatin decondensation, an effect that may persist for a longer duration than the initial histone acetylation. frontiersin.orgnih.gov

DNA Methylation Modification

Beyond histone modifications, this compound also influences the status of DNA methylation. scielo.bracs.orgfrontiersin.orgahajournals.orgplos.orgmdpi.comfrontiersin.org VPA can induce DNA demethylation, a complex process that may occur via active or passive pathways depending on the specific cell type. acs.orgfrontiersin.orgplos.orgmdpi.com There is a dynamic interplay between VPA-induced histone acetylation and changes in DNA methylation. acs.orgfrontiersin.orgfrontiersin.org Interestingly, in some contexts, such as glioblastoma cell lines at higher concentrations, VPA has been observed to induce DNA hypermethylation. frontiersin.org

Specific Gene Expression Alterations

This compound has been shown to induce specific alterations in the expression of numerous genes across various cell types and models.

Examples of this compound-Mediated Gene Expression Alterations

Gene/Gene FamilyRegulation by VPAContext/EffectReference
BDNF (Brain-Derived Neurotrophic Factor)UpregulatedNeuroprotection, memory enhancement researchgate.netlabforvets.comnih.govdrugbank.com
GABA(A)Rα4 (alpha4 subunit of GABA(A) receptor)UpregulatedInvolved in epileptogenesis nih.gov
GABA(A)Rγ2, GAD65/67, KCC2 (K+/Cl- co-transporter)DownregulatedResponsible for GABAergic inhibitory neuron development nih.gov
Rad51, Brca1, Brca2 (DNA repair genes)Altered (initial decrease, then increase)Involved in DNA double-strand break repair nih.gov
Oct4, SSEA4 (Stem cell markers)UpregulatedNeurodevelopment in neurospheres plos.org
Neurofilament M (Neuron marker)UpregulatedNeurodevelopment in neurospheres plos.org
GFAP (Astrocyte marker)UpregulatedNeurodevelopment in neurospheres plos.org
Extracellular Matrix (ECM) remodeling genesRegulatedCell adhesion, chemotaxis biorxiv.org
Complement and Coagulation pathway genes (e.g., MASP2, C3)Attenuated expressionHyperglycemia-induced pathways in HepG2 cells nih.gov
fgf19UpregulatedSex-specific alterations in cortical/hippocampal neurons biorxiv.org
hST3Gal V (human GM3 synthase)UpregulatedDifferentiation of human neuroblastoma cells amegroups.cn
TRIM24, LAIR1DecreasedPediatric epileptic patients (monotherapy) mdpi.com
CCR2, DSPIncreasedPediatric epileptic patients (monotherapy) mdpi.com
NF-κB transcriptional activityIncreased (despite decreased DNA binding)P19 cells, potential role in teratogenesis nih.gov

These findings illustrate the complex and varied impact of this compound on gene expression, highlighting its role in numerous cellular processes and pathways.

Brain-Derived Neurotrophic Factor (BDNF) Modulation

This compound significantly modulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin involved in neuronal survival, growth, maturation, and synaptic plasticity nih.govnih.govnih.govmdpi.com. VPA has been shown to enhance BDNF expression, particularly mature BDNF (mBDNF), through dual mechanisms. One mechanism involves the suppression of nuclear expression of methyl-CpG-binding protein 2 (MeCP2), a transcriptional repressor of BDNF nih.gov. Additionally, VPA promotes the expression and activity of tissue plasminogen activator (tPA), a serine protease that induces BDNF maturation through proteolytic cleavage of its precursor, pro-BDNF nih.govkjpp.net. This upregulation of BDNF by VPA is observed in neural progenitor cells (NPCs) and contributes to improved neuronal differentiation and neurite outgrowth nih.govresearchgate.nete-century.us. While many studies indicate VPA's ability to enhance hippocampal BDNF expression, some research suggests that its effect on BDNF expression in the brain may depend on the extent of pathological changes nih.gov.

Glial Cell Line-Derived Neurotrophic Factor (GDNF) Modulation

This compound also influences the modulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF), another potent neurotrophic factor that promotes the survival and morphological differentiation of various neuron types, including dopaminergic neurons e-century.usnih.govuniprot.orgwikipedia.org. GDNF is involved in neuroprotection and dendritic spine organization researchgate.netnih.gov. Studies have shown that VPA treatment can lead to significant increases in GDNF expression in the hippocampus and striatum e-century.usfrontiersin.orgoup.com. This modulation of GDNF, alongside BDNF, is considered pivotal in orienting neurons towards a neuroprotective status researchgate.netnih.gov.

Regulation of Apoptotic and Anti-apoptotic Proteins (e.g., B-cell lymphoma/leukaemia-2)

This compound exerts regulatory effects on proteins involved in apoptosis, particularly the B-cell lymphoma/leukaemia-2 (Bcl-2) family. As a histone deacetylase inhibitor (HDACi), VPA can induce apoptosis in various cell types, including cancer cells aacrjournals.orgbrieflands.commui.ac.irresearchgate.netiiarjournals.org. This pro-apoptotic effect is often mediated by downregulating anti-apoptotic markers like Bcl-2 and upregulating pro-apoptotic markers such as Bax and Bad aacrjournals.orgbrieflands.commui.ac.irresearchgate.net. The reduction in Bcl-2 levels by VPA contributes to the activation of the intrinsic mitochondrial apoptotic pathway, leading to the release of cytochrome C and PARP cleavage aacrjournals.orgresearchgate.net.

Gene Expression in Neural Plasticity and Growth

This compound significantly impacts gene expression related to neural plasticity and growth, largely through its role as an HDAC inhibitor, leading to histone hyperacetylation and subsequent gene transcription activation researchgate.netsymbiosisonlinepublishing.comnih.gov. VPA has been shown to activate neurogenic transcriptional programs nih.gov. It can alter the expression of genes associated with neurogenesis, axon growth, synaptogenesis, and various neurotransmitter systems biorxiv.org. For instance, VPA increases the transcriptional activity of genes like BDNF and Nerve Growth Factor (NGF) researchgate.net. This modulation of gene expression contributes to neuroprotective effects, promoting neurogenesis, neuronal differentiation, and neuroregeneration, and enhancing neurite outgrowth nih.gove-century.usnih.govnih.gov.

Intracellular Signaling Pathways Modulation

This compound modulates several key intracellular signaling pathways, contributing to its diverse pharmacological effects.

Protein Kinase C (PKC) Pathway Downregulation

This compound has been observed to downregulate Protein Kinase C (PKC) proteins, specifically PKC-α and PKC-ε isoforms mdpi.comdrugbank.comnih.govnih.govfrontiersin.org. This effect is particularly relevant in conditions like bipolar disorder, where PKC activity can be dysregulated mdpi.comdrugbank.comfrontiersin.org. Chronic exposure to VPA leads to decreased PKC activity in both membrane and cytosolic fractions, and an isozyme-selective decrease in the levels of PKC alpha and epsilon nih.gov. This downregulation of PKC activity is considered a potential mechanism underlying VPA's therapeutic effects, including its antimanic properties and possible contribution to migraine prophylaxis mdpi.comdrugbank.comnih.gov. While acute VPA use might initially increase PKC membrane activity, chronic use consistently leads to a significant reduction in PKC activity frontiersin.org.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

This compound activates the Extracellular Signal-Regulated Kinase (ERK) pathway, also known as the MAPK/ERK pathway symbiosisonlinepublishing.comnih.govmdpi.comnih.govnih.govcuni.cz. This signaling cascade is central to neurogenesis, dendritic arborization, neuronal survival, and plasticity symbiosisonlinepublishing.comnih.gov. VPA increases the levels of activated phospho-ERK44/42 in neurons nih.gov. The activation of the ERK pathway by VPA is thought to be, at least in part, due to its HDAC inhibitory activity, which can lead to increased ERK phosphorylation nih.gov. This activation results in increased expression of several downstream targets, including the transcription factor AP-1 (activating protein-1) and anti-apoptotic proteins like Bcl-2, contributing to neurotrophic actions such as neurite growth and neurogenesis mdpi.comnih.govnih.govcuni.cz. The mechanism of ERK activation by VPA remains unclear in some contexts, but studies suggest it may involve inhibition of the PKA pathway symbiosisonlinepublishing.com.

Table 1: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3121 nih.govflybase.orgxenbase.orguni.lu
Brain-Derived Neurotrophic Factor (BDNF)16218924 fishersci.nl, 118189551 idrblab.net, (Protein Target) nih.gov
Glial Cell Line-Derived Neurotrophic Factor (GDNF)9901617 fishersci.co.uk, (Gene Target) nih.gov
B-cell lymphoma/leukaemia-2 (Bcl-2)(No direct CID for the protein, but referenced in studies on VPA's effect on its expression) aacrjournals.orgbrieflands.commui.ac.irresearchgate.netiiarjournals.org
Protein Kinase C (PKC)25084468 nih.gov, (Kinase Family) fishersci.co.uk, (Inhibitor) flybase.org, (Activity) plos.org
Extracellular Signal-Regulated Kinase (ERK)(No direct CID for the pathway/protein, but referenced as a pathway) symbiosisonlinepublishing.comnih.govmdpi.comaacrjournals.orgnih.govnih.govcuni.czcuhk.edu.cn
Methyl-CpG-binding protein 2 (MeCP2)(No direct CID, referenced as a protein) nih.govkjpp.net
Tissue Plasminogen Activator (tPA)(No direct CID, referenced as a protein) nih.govkjpp.net
Bax(No direct CID, referenced as a protein) aacrjournals.orgbrieflands.comresearchgate.net
Bad(No direct CID, referenced as a protein) aacrjournals.org
Nerve Growth Factor (NGF)(No direct CID, referenced as a protein) researchgate.net
Activating Protein-1 (AP-1)(No direct CID, referenced as a transcription factor) nih.govcuni.cz
Ribosomal S6 kinase 1 (RSK1)(No direct CID, referenced as a protein) nih.gov
Histone Deacetylases (HDACs)(No direct CID for the enzyme class, but referenced as targets) researchgate.netsymbiosisonlinepublishing.comnih.govnih.govresearchgate.netnih.govnih.govnih.gov

This compound's molecular actions are diverse, influencing neurotrophic factor expression, apoptotic pathways, and gene expression related to neural plasticity.

Brain-Derived Neurotrophic Factor (BDNF) Modulation

This compound significantly modulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin involved in neuronal survival, growth, maturation, and synaptic plasticity. nih.govnih.govnih.govmdpi.com VPA has been shown to enhance BDNF expression, particularly mature BDNF (mBDNF), through dual mechanisms. One mechanism involves the suppression of nuclear expression of methyl-CpG-binding protein 2 (MeCP2), a transcriptional repressor of BDNF. nih.gov Additionally, VPA promotes the expression and activity of tissue plasminogen activator (tPA), a serine protease that induces BDNF maturation through proteolytic cleavage of its precursor, pro-BDNF. nih.govkjpp.net This upregulation of BDNF by VPA is observed in neural progenitor cells (NPCs) and contributes to improved neuronal differentiation and neurite outgrowth. nih.govresearchgate.nete-century.us While many studies indicate VPA's ability to enhance hippocampal BDNF expression, some research suggests that its effect on BDNF expression in the brain may depend on the extent of pathological changes. nih.gov

Glial Cell Line-Derived Neurotrophic Factor (GDNF) Modulation

This compound also influences the modulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF), another potent neurotrophic factor that promotes the survival and morphological differentiation of various neuron types, including dopaminergic neurons. e-century.usnih.govuniprot.orgwikipedia.org GDNF is involved in neuroprotection and dendritic spine organization. researchgate.netnih.gov Studies have shown that VPA treatment can lead to significant increases in GDNF expression in the hippocampus and striatum. e-century.usfrontiersin.orgoup.com This modulation of GDNF, alongside BDNF, is considered pivotal in orienting neurons towards a neuroprotective status. researchgate.netnih.gov

Regulation of Apoptotic and Anti-apoptotic Proteins (e.g., B-cell lymphoma/leukaemia-2)

This compound exerts regulatory effects on proteins involved in apoptosis, particularly the B-cell lymphoma/leukaemia-2 (Bcl-2) family. As a histone deacetylase inhibitor (HDACi), VPA can induce apoptosis in various cell types, including cancer cells. aacrjournals.orgbrieflands.commui.ac.irresearchgate.netiiarjournals.org This pro-apoptotic effect is often mediated by downregulating anti-apoptotic markers like Bcl-2 and upregulating pro-apoptotic markers such as Bax and Bad. aacrjournals.orgbrieflands.commui.ac.irresearchgate.net The reduction in Bcl-2 levels by VPA contributes to the activation of the intrinsic mitochondrial apoptotic pathway, leading to the release of cytochrome C and PARP cleavage. aacrjournals.orgresearchgate.net

Gene Expression in Neural Plasticity and Growth

This compound significantly impacts gene expression related to neural plasticity and growth, largely through its role as an HDAC inhibitor, leading to histone hyperacetylation and subsequent gene transcription activation. researchgate.netsymbiosisonlinepublishing.comnih.gov VPA has been shown to activate neurogenic transcriptional programs. nih.gov It can alter the expression of genes associated with neurogenesis, axon growth, synaptogenesis, and various neurotransmitter systems. biorxiv.org For instance, VPA increases the transcriptional activity of genes like BDNF and Nerve Growth Factor (NGF). researchgate.net This modulation of gene expression contributes to neuroprotective effects, promoting neurogenesis, neuronal differentiation, and neuroregeneration, and enhancing neurite outgrowth. nih.gove-century.usnih.govnih.gov

Intracellular Signaling Pathways Modulation

This compound modulates several key intracellular signaling pathways, contributing to its diverse pharmacological effects.

Protein Kinase C (PKC) Pathway Downregulation

This compound has been observed to downregulate Protein Kinase C (PKC) proteins, specifically PKC-α and PKC-ε isoforms. mdpi.comdrugbank.comnih.govnih.govfrontiersin.org This effect is particularly relevant in conditions like bipolar disorder, where PKC activity can be dysregulated. mdpi.comdrugbank.comfrontiersin.org Chronic exposure to VPA resulted in decreased PKC activity in both membrane and cytosolic fractions and an isozyme-selective decrease in the levels of PKC alpha and epsilon in rat C6 glioma cells. nih.gov This downregulation of PKC activity is considered a potential mechanism underlying VPA's therapeutic effects, including its antimanic properties and possible contribution to migraine prophylaxis. mdpi.comdrugbank.comnih.gov While acute VPA use might initially increase PKC membrane activity, later (14 days) it significantly reduced PKC activity, an effect similar to that observed with fluoxetine (B1211875) and lithium. frontiersin.org

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

This compound activates the Extracellular Signal-Regulated Kinase (ERK) pathway, also known as the MAPK/ERK pathway. symbiosisonlinepublishing.comnih.govmdpi.comnih.govnih.govcuni.cz This signaling cascade is central to neurogenesis, dendritic arborization, neuronal survival, and plasticity. symbiosisonlinepublishing.comnih.gov VPA increases the levels of activated phospho-ERK44/42 in neurons. nih.gov The activation of the ERK pathway by VPA is thought to be, at least in part, due to its HDAC inhibitory activity, which can lead to increased ERK phosphorylation. nih.gov This activation results in increased expression of several downstream targets, including the transcription factor AP-1 (activating protein-1) and anti-apoptotic proteins like Bcl-2, contributing to neurotrophic actions such as neurite growth and neurogenesis. mdpi.comnih.govnih.govcuni.cz The mechanism of ERK activation by VPA remains unclear in some contexts, but a study on a simple biomedical model suggests that valproate may cause activation of MAPK by inhibiting the PKA pathway. symbiosisonlinepublishing.com

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

This compound has been identified as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine protein kinase with critical roles in numerous cellular functions, including cell proliferation, differentiation, and apoptosis nih.govnih.gov. VPA demonstrates a concentration-dependent inhibition of both GSK-3α and GSK-3β isoforms, with significant effects observed at concentrations comparable to those achieved clinically nih.gov. This inhibition is evidenced by an increase in the levels of cytosolic and nuclear beta-catenin, a known downstream target whose stability is negatively regulated by GSK-3 phosphorylation nih.gov.

GSK-3β is particularly important in the central nervous system (CNS), where it regulates various cytoskeletal processes and long-term nuclear events nih.gov. The inhibition of GSK-3β in the CNS is hypothesized to underlie some of the long-term therapeutic effects of mood-stabilizing agents, including this compound nih.govlipidmaps.org. While some studies suggest a direct inhibitory effect of VPA on GSK-3, other research indicates that this inhibition might be indirect, potentially mediated through VPA's effect on histone deacetylase (HDAC) inhibition, which can lead to alterations in beta-catenin gene expression metabolomicsworkbench.orgnih.gov. Furthermore, VPA has been shown to induce AKT activation, which subsequently leads to increased phosphorylation and inhibition of GSK-3 nih.gov.

Phospholipase A2 Signaling Pathway

This compound has been shown to reduce the activity of the phospholipase A2 (PLA2) signaling pathway in the brain uni.lu. PLA2 enzymes are crucial for catalyzing the hydrolysis of membrane phospholipids (B1166683) at the sn-2 position, leading to the release of lysophospholipids and free fatty acids, notably arachidonic acid (AA) uni.lu. Arachidonic acid and its downstream metabolites are integral to various physiological processes, including inflammatory signaling, monoaminergic neurotransmission, brain development, and synaptic plasticity uni.lu.

Under pathological conditions such as seizures, PLA2-catalyzed overproduction of AA has been observed in the brain, contributing to neuronal hyperexcitability uni.lufishersci.ca. By reducing AA release, VPA's influence on the PLA2 pathway is considered a neuroprotective mechanism uni.lu. It is important to note that while some studies indicate VPA reduces the activity of the PLA2 signaling pathway, other research suggests that VPA, unlike other mood stabilizers, may not directly alter PLA2 activity but rather targets different enzymes within the arachidonic acid turnover pathway to achieve similar effects on brain arachidonic acid nih.gov.

Inositol (B14025) and Phospholipid Synthesis

This compound influences the synthesis of inositol and its derived phospholipids uni.lu. A key hypothesis suggests that VPA depletes cellular inositol by inhibiting its de novo biosynthesis nih.gov. Specifically, VPA has been shown to indirectly decrease the activity of cerebral inositol synthase (Ino-1), the rate-limiting enzyme in the de novo inositol biosynthesis pathway, which converts glucose-6-phosphate to inositol-3-phosphate nih.govlipidmaps.orgmetabolomicsworkbench.org. This inhibition leads to a reduction in intracellular inositol and inositol-1-phosphate levels metabolomicsworkbench.orgnih.gov.

Beyond de novo synthesis, VPA can acutely and dose-dependently reduce phosphoinositide (PtdInsP and PtdInsP2) production, an effect that appears to be independent of phosphatidylinositol 3-kinase (PI3K) activity, inositol recycling, and direct inositol synthesis inhibition nih.gov. Short-term exposure to VPA can also disrupt the normal transcriptional response of inositol-responsive genes to inositol depletion, leading to aberrant phospholipid synthesis nih.gov. The observed reduction in phosphoinositide levels by VPA suggests a novel mechanism contributing to its therapeutic actions toxicodb.ca. Furthermore, the inhibition of myo-inositol-3-phosphate synthase (MIPS) by VPA has been linked to Mck1, a kinase also involved in GSK-3 regulation, indicating a potential mechanistic interplay between inositol depletion and GSK-3 inhibition metabolomicsworkbench.org.

Impact on Fatty Acid Metabolism

This compound itself is a simple fatty acid and undergoes metabolism primarily through the fatty acid beta-oxidation (FAO) pathway in mitochondria nih.govnih.gov. Interference with mitochondrial beta-oxidation is a recognized mechanism contributing to VPA's metabolic effects and potential toxicity nih.govnih.gov.

VPA can significantly impact hepatic lipid metabolism. It increases hepatocellular triglyceride content through several mechanisms, including the impaired expression of fatty acid binding protein 1 (FABP1) and microsomal triglyceride transfer protein (MTTP), as well as compromised very low-density lipoprotein (VLDL) formation and excretion nih.govuni.lu. Additionally, VPA can impair mitochondrial fatty acid metabolism by inhibiting β-ketothiolase and disrupting the function of the electron transport chain, which can lead to increased production of mitochondrial reactive oxygen species nih.gov. These effects can result in an increased hepatocellular concentration of free fatty acids nih.govuni.lu. The broader impact of VPA on fatty acid metabolism, including alterations in membrane fluidity and an increase in the action potential threshold, may contribute to its antiepileptic properties nih.govflybase.org. In adipocytes, VPA has been shown to reduce leptin secretion and leptin messenger ribonucleic acid (mRNA) levels, with its carbon atoms being incorporated into triacylglycerol lipidmaps.org.

Inhibition of Brain Microsomal Long-Chain Fatty Acyl-CoA Synthetase

This compound functions as a non-competitive inhibitor of brain microsomal long-chain fatty acyl-CoA synthetases (Acsl) nih.govnih.govflybase.orguni.luuni.lu. This non-competitive inhibition means that VPA reduces the maximal velocity of the enzymatic reaction without altering the substrate's affinity for the enzyme nih.govuni.luuni.lu.

A notable aspect of this inhibition is its substrate selectivity. VPA more potently inhibits the synthesis of arachidonoyl-CoA compared to palmitoyl-CoA or docosahexaenoyl-CoA nih.govuni.lu. The inhibitory constant (Kᵢ) for arachidonoyl-CoA synthesis is approximately 14.1 mM, which is significantly lower than the Kᵢ values for palmitoyl-CoA (85.4 mM) and docosahexaenoyl-CoA (78.2 mM) nih.govuni.lu. This selective inhibition suggests that VPA may reduce the brain arachidonic acid cascade by specifically limiting arachidonoyl-CoA formation nih.govuni.lu. Brain concentrations of VPA, typically ranging from 1.0 to 1.5 mM during chronic administration for bipolar disorder, are therapeutically relevant for this inhibitory effect nih.govuni.lu. The reduction in available arachidonyl-CoA, a precursor for inflammatory prostaglandins, is a key consequence of this inhibition nih.govflybase.org. It has also been observed that brain microsomal Acsl does not produce valproyl-CoA nih.gov.

Table 1: Inhibitory Constants (Kᵢ) of this compound on Brain Microsomal Long-Chain Fatty Acyl-CoA Synthetases

SubstrateKᵢ (mM) nih.govuni.lu
Arachidonoyl-CoA14.1
Palmitoyl-CoA85.4
Docosahexaenoyl-CoA78.2

Pharmacokinetics and Pharmacodynamics Research

Absorption and Distribution Dynamics

Valproic acid is rapidly absorbed following oral administration, with its bioavailability generally ranging from 90% to 100%. Peak serum concentrations (Tmax) vary depending on the formulation; immediate-release forms typically achieve Tmax within 1 to 4 hours, while delayed-release or extended-release formulations can extend this to 4 to 17 hours. Although food intake may slightly delay the absorption rate, it does not significantly affect the total absorbed amount of this compound. nih.govnih.govceconnection.comdrugbank.comhres.ca

Once absorbed, this compound is rapidly distributed throughout the body. It exhibits a relatively small volume of distribution, typically between 0.1 and 0.4 L/kg in adults and approximately 0.2 L/kg in children under 12 years of age, suggesting its primary distribution within the extracellular fluid. nih.govnih.govtestcatalog.orgbasicmedicalkey.com this compound is highly bound to plasma proteins, predominantly albumin, with binding rates ranging from 80% to 95% at therapeutic concentrations. hres.catestcatalog.orgbasicmedicalkey.comemcrit.orgmhmedical.comwikipedia.org This protein binding is saturable and concentration-dependent, meaning that as plasma concentrations increase, the unbound fraction of the drug also increases. For instance, at 20-60 µg/mL, approximately 5% of the drug is unbound, which increases to over 20% at 145 µg/mL total VPA. drugbank.combasicmedicalkey.comnih.govnih.govmedworksmedia.com this compound is known to cross the blood-brain barrier, with its concentration in the cerebrospinal fluid (CSF) typically ranging from 10% to 20% of its plasma concentration. It also crosses the placental barrier. nih.govnih.govwikipedia.org

Table 1: this compound Absorption and Distribution Parameters

ParameterValue (Adults)Value (Children)Reference
Bioavailability (Oral)90-100%90-100% ceconnection.comdrugbank.com
Tmax (Immediate-release)1-4 hoursN/A drugbank.comhres.ca
Tmax (Delayed/Extended-release)4-17 hoursN/A nih.govdrugbank.com
Volume of Distribution0.1-0.4 L/kg0.2 L/kg (under 12 years) nih.govnih.govtestcatalog.orgbasicmedicalkey.com
Protein Binding (Albumin)80-95% (therapeutic levels)N/A hres.catestcatalog.orgbasicmedicalkey.comemcrit.orgmhmedical.comwikipedia.org
Unbound Fraction (at 40 µg/mL)~10%N/A drugbank.comhres.camedworksmedia.com
Unbound Fraction (at 130 µg/mL)~18.5%N/A drugbank.comhres.camedworksmedia.com
CSF Concentration10-20% of plasma concentration1-10% of plasma concentration nih.govwikipedia.org

Metabolic Pathways and Metabolite Formation

This compound undergoes extensive metabolism primarily in the liver, accounting for over 95% of its elimination. drugbank.combasicmedicalkey.com Three main metabolic pathways have been identified in humans: glucuronidation, mitochondrial beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation. nih.govdrugbank.combasicmedicalkey.comemcrit.orgwikipedia.orgpharmgkb.orgnih.gov

Table 2: Major Metabolic Pathways of this compound

PathwayContribution to MetabolismReference
Glucuronidation30-50% drugbank.comwikipedia.orgpharmgkb.orgnih.gov
Mitochondrial Beta-Oxidation>40% or 40% drugbank.comemcrit.orgwikipedia.orgpharmgkb.orgnih.gov
Cytochrome P450 (CYP) Oxidation~10% drugbank.comwikipedia.orgpharmgkb.orgnih.gov

The metabolism of VPA results in the formation of numerous metabolites, some of which retain pharmacological activity or contribute to its toxicological profile. Key metabolites include valproate glucuronide, 2-propyl-4-pentenoic acid (4-ene-VPA), 2-propyl-2-pentenoic acid (2-ene-VPA), 3-keto-VPA, 3-hydroxy-VPA, 4-hydroxy-VPA, 5-hydroxy-VPA, and valproyl-CoA. nih.govdrugbank.comnih.govmdpi.comoup.comnih.gov

Glucuronidation is the primary metabolic pathway for this compound, accounting for approximately 30-50% of an administered dose. drugbank.comwikipedia.orgpharmgkb.orgnih.gov This process is catalyzed by a family of UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human liver microsomes and recombinant proteins have identified several UGT isoforms involved in VPA glucuronidation, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15. Among these, UGT1A6 and UGT2B7 are considered the most prominent contributors to VPA glucuronidation. basicmedicalkey.comwikipedia.orgpharmgkb.orgnih.govnih.govnih.govresearchgate.netresearchgate.net Notably, UGT1A1 does not exhibit activity towards this compound. pharmgkb.orgnih.govnih.gov The major metabolite formed via this pathway is valproate glucuronide (VPA-G), which is also the predominant urinary metabolite. nih.govwikipedia.orgpharmgkb.orgnih.gov The glucuronidation of valproate appears to be saturable within its therapeutic plasma concentration range, introducing a degree of nonlinearity in its elimination kinetics. medworksmedia.com

Mitochondrial beta-oxidation represents another significant metabolic route for this compound, contributing approximately 40% of its metabolism. drugbank.comemcrit.orgwikipedia.orgpharmgkb.orgnih.gov As a simple fatty acid, VPA serves as a substrate for the fatty acid beta-oxidation pathway, which primarily occurs within the mitochondria. This compound crosses the liver mitochondrial membrane facilitated by carnitine. pharmgkb.org The initial step involves the formation of valproyl-CoA (VPA-CoA), catalyzed by medium-chain acyl-CoA synthase (encoded by ACSM1-5 genes). drugbank.compharmgkb.orgnih.gov VPA-CoA is subsequently converted to 2-propyl-valproyl-CoA (2-ene-VPA-CoA) through the action of 2-methyl-branched chain acyl-CoA dehydrogenase (ACADSB). pharmgkb.orgnih.gov Further intermediates and end metabolites of this pathway include 3-oxo-VPA, 3-hydroxy-VPA, and the reactive (E)-2,4-diene-VPA-CoA ester. nih.govdrugbank.compharmgkb.orgnih.govoup.compharmgkb.orgnih.gov Some metabolites generated through this mitochondrial pathway, such as (E)-2,4-diene-VPA, are chemically reactive and have the potential to deplete mitochondrial glutathione (B108866) pools and inhibit enzymes within the beta-oxidation pathway. pharmgkb.orgnih.govoup.com

Cytochrome P450 (CYP)-mediated oxidation is considered a minor metabolic route for this compound, accounting for approximately 10% of its metabolism. drugbank.comwikipedia.orgpharmgkb.orgnih.gov The predominant CYP enzymes involved in the oxidative metabolism of VPA include CYP2C9, CYP2A6, and CYP2B6. CYP3A5 has also been implicated, and CYP2C19 may also play a role. wikipedia.orgpharmgkb.orgnih.govmdpi.comnih.govnih.gov A key branch of this pathway is the generation of the metabolite 4-ene-VPA (2-propyl-4-pentenoic acid) by CYP2C9, CYP2A6, and to a lesser extent, CYP2B6. pharmgkb.orgnih.gov These enzymes also mediate the formation of inactive metabolites such as 4-hydroxy-VPA (4-OH-VPA) and 5-hydroxy-VPA (5-OH-VPA). CYP2A6 also contributes partially to the formation of 3-hydroxy-VPA (3-OH-VPA). nih.govdrugbank.compharmgkb.orgnih.govmdpi.comoup.comnih.gov The metabolite 4-ene-VPA is of particular interest as it is considered a toxic metabolite. mdpi.comoup.com

Elimination Processes

The primary route of this compound elimination is through hepatic metabolism, with the resulting metabolites subsequently excreted via the kidneys in urine. nih.govdrugbank.combasicmedicalkey.comwikipedia.org Less than 3% of the administered this compound dose is excreted unchanged in the urine. drugbank.comhres.cawikipedia.org

The elimination half-life of this compound typically ranges from 10 to 14 hours in adults. In children, the half-life is significantly shorter, generally 6 to 9 hours, while in neonates, it can range from 10 to 67 hours. nih.govdrugbank.comhres.catestcatalog.orgbasicmedicalkey.com Co-administration with enzyme-inducing antiepileptic drugs can further shorten the half-life to 4-12 hours in adults. basicmedicalkey.comwikipedia.org

This compound exhibits low clearance, typically between 6 and 20 mL/hr/kg. The average clearance value is approximately 8 mL/kg/hr. pharmgkb.orgnih.govnih.gov Children generally have higher clearance rates, ranging from 10 to 20 mL/hr/kg. basicmedicalkey.com In adults receiving other enzyme-inducing antiepileptic drugs, this compound clearance can increase to 15-18 mL/hr/kg. basicmedicalkey.com The elimination rate of this compound is dosage-dependent and can exhibit saturable kinetics, shifting from zero-order at higher doses to first-order at lower doses. nih.gov

Table 3: this compound Elimination Parameters

ParameterValue (Adults)Value (Children)Reference
Half-life10-14 hours6-9 hours nih.govtestcatalog.org
Half-life (Neonates)N/A10-67 hours drugbank.comhres.ca
Half-life (with enzyme inducers)4-12 hoursN/A basicmedicalkey.comwikipedia.org
Clearance6-20 mL/hr/kg (average 8 mL/kg/hr)10-20 mL/hr/kg drugbank.combasicmedicalkey.compharmgkb.orgnih.govnih.gov
Unchanged Excretion<3% in urine<3% in urine drugbank.comhres.cawikipedia.org

Factors Influencing this compound Pharmacokinetics

Several intrinsic and extrinsic factors can significantly influence the pharmacokinetics of this compound, leading to inter-individual variability.

Age: Age plays a critical role in VPA pharmacokinetics. Children generally exhibit a shorter half-life and higher clearance compared to adults, primarily due to differences in metabolism. nih.govtestcatalog.orgbasicmedicalkey.comresearchgate.net Neonates, in particular, show a markedly decreased ability to eliminate valproate, attributed to reduced clearance (possibly due to delayed development of glucuronosyltransferase and other enzyme systems) and an increased volume of distribution (partially due to decreased plasma protein binding). drugbank.comhres.ca Older patients may also experience altered pharmacokinetics, including reduced protein binding. nih.govhres.cawikipedia.org

Liver Function: Given that this compound is extensively metabolized in the liver, hepatic impairment significantly affects its pharmacokinetics. Conditions such as hepatic failure and cirrhosis can lead to a larger volume of distribution and reduced plasma protein binding, which can impact the unbound drug concentration. Clearance may also be reduced in patients with liver disease. testcatalog.orgbasicmedicalkey.comnih.govmedworksmedia.com

Renal Function: While this compound metabolites are primarily excreted renally, dosage adjustments for VPA are generally not required for patients with renal impairment. However, renal dysfunction can lead to an increased unbound fraction of VPA due to decreased protein binding. nih.govbasicmedicalkey.comnih.govmedworksmedia.com

Genetic Polymorphisms: Genetic variations in enzymes involved in VPA metabolism can influence its pharmacokinetics. Polymorphisms in UGT enzymes, such as UGT1A63, UGT1A65, and UGT1A6*9, have been associated with altered enzyme activity and this compound glucuronidation rates, potentially affecting the amount of drug metabolized and, consequently, the required dose. researchgate.net While some studies have hypothesized the involvement of efflux transporters like P-glycoprotein (ABCB1) and multidrug resistance-associated protein (MRP) in VPA efflux, the exact transporters mediating active efflux remain to be fully elucidated. pharmgkb.org Rare variants in the mitochondrial polymerase gamma gene (POLG) have been linked to an increased risk of hepatotoxicity with VPA. nih.govpharmgkb.org

Drug Interactions: this compound is known to interact with numerous other medications, significantly altering its pharmacokinetics:

Enzyme-Inducing Drugs: Co-administration with drugs that induce hepatic drug-metabolizing enzymes, such as carbamazepine (B1668303), phenytoin, phenobarbital (B1680315), and rifampicin, can increase the metabolism and clearance of this compound, leading to decreased plasma concentrations and a shorter half-life. drugbank.comhres.cabasicmedicalkey.comwikipedia.orgmedworksmedia.compharmgkb.orgresearchgate.netmdpi.comnih.gov

Enzyme-Inhibiting Drugs and Protein Binding Displacers: Drugs that inhibit UGT enzymes (e.g., aspirin (B1665792), felbamate, some NSAIDs) or displace VPA from plasma protein binding sites (e.g., aspirin, caffeine) can interfere with VPA clearance, resulting in increased plasma concentrations or a higher unbound fraction of the drug. nih.govdrugbank.commedworksmedia.compharmgkb.orgresearchgate.net For instance, this compound can double the elimination half-life of lamotrigine (B1674446). hres.capharmgkb.org

Carbapenem Antibiotics: Carbapenem antibiotics, such as meropenem (B701) and ertapenem, can significantly reduce this compound levels (by 50-80%). This interaction is primarily attributed to a reduction in the enterohepatic circulation of valproate glucuronide. emcrit.org

Molecular Toxicology and Adverse Effects Research

Teratogenicity Mechanisms

Histone Deacetylase (HDAC) Inhibition and Epigenetic Dysregulation in Fetal Development

Valproic acid is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins. This inhibition leads to increased histone acetylation, which can alter chromatin structure and gene expression researchgate.netnih.govnih.govjneurosci.orgnih.govfrontiersin.org.

Studies suggest that VPA's teratogenic effects, including major congenital malformations and neurodevelopmental anomalies, are strongly associated with its HDAC inhibitory activity, particularly during the first trimester of pregnancy when DNA dysregulation has a significant impact on fetal organ development nih.govnih.govjneurosci.orgoup.com. VPA exposure has been shown to increase the amount of acetylated histone proteins and alter the expression of G1-phase regulatory proteins in developing tissues jneurosci.orgnih.gov. This dysregulation can inhibit the cell cycle exit of neural progenitor cells during early neocortical histogenesis and increase the production of projection neurons in superficial neocortical layers, contributing to neocortical dysgenesis jneurosci.orgnih.gov.

The epigenetic modifications induced by VPA, such as globally decreased DNA methylation and increased histone acetylation, can disrupt placental structure and growth, and alter the expression of nutrient transporters for substances like folate, glucose, and amino acids researchgate.netnih.gov. These changes may compromise the placenta's ability to support fetal development, thereby contributing to VPA's teratogenic effects researchgate.netnih.gov.

Table 1: Effects of this compound on Histone Acetylation and Placental Function

Mechanism/EffectMolecular OutcomeFetal/Placental ImpactSource
HDAC InhibitionIncreased histone acetylation, altered gene expressionNeocortical dysgenesis, neural tube defects (NTDs), congenital malformations researchgate.netnih.govnih.govjneurosci.orgnih.govfrontiersin.orgoup.com
Epigenetic DysregulationDecreased DNA methylation, altered chromatin remodelingDisrupted placental structure & growth, altered nutrient transport researchgate.netnih.gov
Cell Cycle AlterationInhibition of neural progenitor cell cycle exitIncreased projection neurons in neocortex jneurosci.orgnih.gov

Oxidative Stress in the Developing Fetus

Oxidative stress is another significant mechanism implicated in VPA-induced teratogenicity. Exposure to VPA during the first trimester of pregnancy is linked to an increased risk of congenital malformations, including neural tube defects (NTDs), heart defects, craniofacial abnormalities, and limb defects nih.govresearchgate.netnih.govcapes.gov.br. Research suggests that VPA increases the formation of reactive oxygen species (ROS) in postimplantation embryos researchgate.netnih.govcapes.gov.br.

Studies using whole-embryo culture models have demonstrated that VPA induces significant decreases in embryonic growth and increases in NTDs, correlating with elevated ROS levels and increased apoptotic markers, particularly in the head region researchgate.netnih.govcapes.gov.br. The addition of antioxidants like catalase has been shown to partially protect against VPA-mediated reductions in morphological and developmental growth parameters, and to attenuate VPA-induced increases in ROS formation and apoptosis, highlighting the role of oxidative stress in VPA's teratogenic effects researchgate.netnih.govcapes.gov.br. The fetal brain appears to be particularly susceptible to oxidative stress induced by VPA nih.gov.

Table 2: this compound and Oxidative Stress in Fetal Development

Effect of VPAMolecular/Cellular OutcomeFetal ImpactProtective MeasureSource
VPA ExposureIncreased Reactive Oxygen Species (ROS) formationDecreased embryonic growth, increased NTDs, apoptosisCatalase (antioxidant) partially protective researchgate.netnih.govcapes.gov.br
SusceptibilityFetal brain more susceptible to oxidative stressNeurodevelopmental issues- nih.gov

Folate Antagonism and Metabolism Disruption

This compound has been linked to the disruption of folate metabolism, which is crucial for proper neural tube development and nucleotide synthesis nih.govumk.plresearchgate.net. While the precise mechanisms remain unclear, VPA is thought to interfere with folate pathways, potentially leading to folate deficiency oup.comnih.govumk.plresearchgate.net.

One proposed mechanism involves VPA's competitive antagonism of glutamic acid, which is necessary for the formation of dihydrofolate, thereby decreasing endogenous folic acid synthesis oup.com. Another theory suggests that VPA may inhibit key enzymes within the folate metabolism pathway, such as methylenetetrahydrofolate reductase (MTHFR), leading to increased homocysteine levels and reduced active folate oup.comresearchgate.net. Furthermore, VPA has been shown to act as a noncompetitive inhibitor of high-affinity folate receptors, which could reduce the bioavailability of folates in VPA-treated mothers by lessening the ability of primary folate forms to bind to these receptors finnelllab.com.

Studies in murine models have shown that teratogenic doses of VPA alter embryonic folate metabolite patterns, decreasing levels of 5-formyl- and 10-formyl-tetrahydrofolates while increasing tetrahydrofolate, possibly due to VPA-mediated inhibition of formyl group transfer via glutamate (B1630785) formyltransferase nih.gov. The administration of folic acid supplements during pregnancy has been explored, with reports of a decline in malformations like spina bifida, a characteristic of fetal valproate syndrome oup.com.

Table 3: this compound's Impact on Folate Metabolism

MechanismMolecular ConsequenceFetal OutcomeSource
Competitive antagonism of glutamic acidDecreased endogenous folic acid synthesisNeural tube defects (NTDs) oup.com
Inhibition of MTHFR enzymeIncreased homocysteine levels, folate deficiencyNTDs oup.comresearchgate.net
Noncompetitive inhibition of folate receptorsReduced bioavailability of folatesCongenital malformations, NTDs finnelllab.com
Altered embryonic folate metabolite patternDecreased 5-formyl- and 10-formyl-tetrahydrofolates, increased tetrahydrofolateNTDs nih.gov

Interaction with Retinoic Acid (RA) Receptor

Research indicates that this compound can interact with the retinoic acid (RA) receptor pathway. Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are ligand-activated nuclear receptors that play a role in the transcriptional regulation of numerous genes mdpi.com. All-trans retinoic acid (ATRA), a potent vitamin A derivative, is a high-affinity activating ligand for RARα/β/γ receptors mdpi.com.

Studies, particularly in the context of cancer therapy, have shown that VPA, in combination with RA and DNA methyltransferase inhibitors, can overcome epigenetic silencing of tumor suppressor genes like the retinoic acid receptor beta2 (RARβ2) gene nih.govresearchgate.net. This combination increases histone acetylation at the silenced RARβ2 promoter nih.govresearchgate.net. While these studies often focus on oncological applications, they demonstrate VPA's capacity to influence RA receptor-dependent gene expression through epigenetic mechanisms, which could have implications for fetal development where RA signaling is critical.

Alterations in Neurogenesis and Neuronal Differentiation in Fetal Brain

Prenatal exposure to this compound significantly impacts neurogenesis and neuronal differentiation in the fetal brain, contributing to neurodevelopmental disorders such as autism spectrum disorder (ASD) nih.govresearchgate.netbiorxiv.orgmdpi.comtermedia.plbiologists.combiorxiv.org. VPA exposure can lead to neocortical dysgenesis by altering the proliferation and differentiation characteristics of neural progenitor cells (NPCs) jneurosci.orgnih.gov. This includes inhibiting the cell cycle exit of NPCs during early neocortical histogenesis and increasing the production of projection neurons in the superficial layers of the neocortex jneurosci.orgnih.gov.

Studies in zebrafish models have shown that VPA treatment delays neurogenesis and potentially impacts the generation of specific subclasses of neurons in the optic tectum, a structure implicated in ASD biologists.com. Furthermore, VPA has been observed to dysregulate genes associated with intracellular signaling pathways, neurogenesis, excitation-inhibition balance, synaptogenesis, neuronal fate determination, and axon and dendritic development nih.govresearchgate.netbiorxiv.orgbiorxiv.org. For instance, prenatal VPA exposure in rats leads to significant changes in purinergic signaling, with upregulation of adenosinergic receptors (A1, A2b, A3) and purinergic P2X2/P2X3 receptors, and downregulation of P2Y1 and P2X7 receptors, indicating disturbances in neuronal precursor migration, differentiation, and synaptic function termedia.pl.

Table 4: this compound's Impact on Neurogenesis and Neuronal Differentiation

Affected ProcessMolecular/Cellular OutcomeFetal Brain ImpactSource
Neurogenesis & Neuronal DifferentiationAltered proliferation/differentiation of neural progenitor cells (NPCs)Neocortical dysgenesis, delayed neurogenesis jneurosci.orgnih.govnih.govresearchgate.netbiorxiv.orgmdpi.comtermedia.plbiologists.combiorxiv.org
Synaptic FunctionDysregulation of genes related to synaptogenesis, altered purinergic signalingAltered neuronal excitability, synaptic dysfunction nih.govresearchgate.netbiorxiv.orgtermedia.plbiorxiv.org
Axon & Dendrite DevelopmentDysregulation of genes related to axon and dendritic growthAltered brain connectivity nih.govresearchgate.netbiorxiv.orgtermedia.plbiorxiv.org

Specific Gene Expression Changes Related to Development

This compound rapidly and significantly alters the expression of a large number of genes in the fetal brain. Analysis of RNA-seq data from fetal mouse brains revealed that VPA increased or decreased the expression of approximately 7,300 genes within hours of administration nih.govresearchgate.netbiorxiv.orgbiorxiv.org. This includes significant alterations in the expression of 399 autism risk genes and 255-258 genes fundamental to fetal brain development but not directly linked to autism nih.govresearchgate.netbiorxiv.orgbiorxiv.org.

Genes associated with critical steps in early brain development, such as neurogenesis, neuron fate specification, axon and dendrite growth, and synaptogenesis, are particularly affected nih.govresearchgate.netbiorxiv.orgbiorxiv.org. VPA dysregulates genes involved in intracellular signaling pathways, neuroinflammation, circadian rhythms, and epigenetic modulation of gene expression nih.govresearchgate.netbiorxiv.org. Specific examples include the downregulation of Dyrk1a, Pogz, and Tbr1 (high-confidence ASD genes) and altered expression of Bcl11a, Nfia, and Aph1a biorxiv.org. In human placental explant cultures, VPA affects the expression of placental carriers essential for fetal development, including all three major folate uptake carriers and efflux carriers, as well as carriers for glucose, amino acids, and thyroid hormones ispr.org.il.

Table 5: Examples of Gene Expression Changes Induced by this compound

Gene/Gene CategoryEffect of VPAAssociated Process/DisorderSource
~7,300 genes (overall)Upregulated or downregulatedBroad developmental processes nih.govresearchgate.netbiorxiv.orgbiorxiv.org
399 autism risk genesSignificantly altered expressionAutism spectrum disorder nih.govresearchgate.netbiorxiv.orgbiorxiv.org
255-258 fetal brain development genesSignificantly altered expressionFundamental brain development nih.govresearchgate.netbiorxiv.orgbiorxiv.org
Dyrk1a, Pogz, Tbr1DownregulatedHigh-confidence ASD genes biorxiv.org
Bcl11a, NfiaDownregulatedProbable ASD genes biorxiv.org
Aph1aUpregulatedProbable ASD genes biorxiv.org
Folate uptake carriers (e.g., reduced folate carrier, folate receptor alpha, proton-coupled folate transporter)Affected expressionFetal nutrient transport, placental function ispr.org.il
Glucose, amino acid, thyroid hormone carriers (e.g., GLUT1, LAT1, OATP4A1)Affected expressionFetal nutrient transport, placental function ispr.org.il
Heart development-related genes (CHF1, Tbx5, MEF2)Significantly increased transcriptional levelsCardiac anomalies mdpi.com
Folr1, IGF2R, RGS2, COL6A3, EDNRB, KLF6, Pax-3Substantially downregulated (in chicken embryos)NTD, congenital malformations mdpi.com

Other Systemic Adverse Effects Research

Beyond the specific molecular mechanisms related to fetal development, this compound's teratogenic effects manifest as a range of major congenital malformations (MCMs) and neurodevelopmental anomalies nih.govoup.com. MCMs predominantly include cardiac abnormalities, neural tube defects (NTDs) such as spina bifida and rarely anencephaly, craniofacial abnormalities (e.g., cleft lip/palate), skeletal and limb defects, and urinary tract defects nih.govoup.comresearchgate.netcapes.gov.brmdpi.com. The term "fetal valproate syndrome" describes a set of specific dysmorphic features associated with VPA exposure nih.govoup.com.

Neurodevelopmental anomalies include reduced cognitive function, with children exposed to VPA in utero potentially having lower verbal IQ levels, behavioral problems, reduced language or learning development, and an increased incidence of autism spectrum disorder (ASD) nih.govnih.govoup.commdpi.combiologists.com. The risk of severe teratogenicity is often dose-dependent, with continuous exposure contributing the highest risk nih.govoup.com.

VPA has also been shown to disrupt placental development and function, affecting placental growth, morphology, and nutrient transport researchgate.netnih.gov. This placental dysfunction may contribute to the broader teratogenic effects observed researchgate.netnih.gov.

Table 6: Summary of Other Systemic Adverse Effects of this compound

Category of EffectSpecific ManifestationsSource
Major Congenital Malformations (MCMs)Neural Tube Defects (NTDs) (e.g., spina bifida, anencephaly), cardiac abnormalities, craniofacial abnormalities (e.g., cleft lip/palate), skeletal and limb defects, urinary tract defects nih.govoup.comresearchgate.netcapes.gov.brmdpi.com
Neurodevelopmental AnomaliesReduced cognitive function (lower verbal IQ), behavioral problems, reduced language/learning development, Autism Spectrum Disorder (ASD) nih.govnih.govoup.commdpi.combiologists.com
Fetal Valproate SyndromeSpecific facial dysmorphisms, decreased intrauterine growth nih.govoup.com
Placental DysfunctionDisrupted placental structure and growth, altered nutrient transport (folate, glucose, amino acids) researchgate.netnih.gov

Drug Interactions Research

Pharmacokinetic Drug Interactions

Carbapenem Antibiotics (e.g., Meropenem (B701), Ertapenem, Imipenem)

Interactions Affecting Protein Binding (e.g., Acetaminophen (B1664979), Salicylates)

Valproic acid is highly bound to plasma proteins, and its therapeutic efficacy is closely related to its free, unbound concentration. mims.comwikidoc.org Interactions that alter this protein binding can lead to significant changes in the amount of pharmacologically active drug available in the systemic circulation.

Salicylates (e.g., Aspirin) Salicylates, particularly aspirin (B1665792) (acetylsalicylic acid), are known to displace this compound from its protein binding sites. mims.comnih.gov This displacement leads to an increase in the free fraction of this compound, meaning a higher proportion of the drug is unbound and thus available to exert its effects. Studies have reported substantial increases in valproate free fraction, with a notable four-fold increase observed in children when co-administered with aspirin. mims.comamericanelements.com This interaction is also associated with an inhibition of this compound's clearance. mims.comnih.gov The proposed mechanism for this in vivo interaction is primarily plasma protein binding displacement, without a change in valproate's intrinsic clearance. fishersci.pt The clinical implication is that increased therapeutic and toxic effects of this compound may be expected, especially with large or prolonged doses of salicylates. mims.com

Interacting DrugMechanism of InteractionEffect on this compoundReported Magnitude (if available)
Salicylates (Aspirin)Displacement from protein binding sites; inhibition of clearance mims.comnih.govIncreased free fraction; increased therapeutic/toxic effects mims.comUp to 4-fold increase in free fraction in children mims.comamericanelements.com

Acetaminophen While acetaminophen has been mentioned in the context of this compound interactions, the primary reported interaction is an increased risk or severity of methemoglobinemia when this compound is combined with acetaminophen. wikipedia.orgwikidata.org Information from available research findings does not indicate a significant effect of acetaminophen on this compound's protein binding or pharmacokinetic parameters. americanelements.com

This compound's Impact on Other Drug Metabolism and Clearance

This compound is extensively metabolized in the liver and can influence the metabolism and clearance of other co-administered medications, primarily through enzyme inhibition. mims.comwikipedia.org

This compound is associated with a metabolic inhibition effect on other drugs, rather than enzyme induction. wikipedia.org This inhibition can result in higher than usual concentrations of the co-administered medications. wikipedia.org

Key Metabolic Interactions:

Phenobarbital (B1680315) : this compound can significantly inhibit the metabolism of phenobarbital, leading to increased serum concentrations of phenobarbital. wikipedia.orgwikidoc.org On average, serum phenobarbital levels can increase by approximately 30% when this compound is initiated, though the magnitude of this interaction can vary considerably among patients. wikidoc.org

Lamotrigine (B1674446) : this compound increases the levels of lamotrigine by decreasing its metabolism. senescence.info This interaction necessitates a reduction in lamotrigine dosage when co-administered with this compound. wikidoc.org

Carbamazepine (B1668303) : this compound can have variable effects on carbamazepine levels, potentially increasing or decreasing them by affecting its metabolism. senescence.info It can inhibit the metabolism of carbamazepine, which impacts both the parent drug and its metabolites. newdrugapprovals.org

Benzodiazepines : this compound may decrease the oxidative liver metabolism of certain benzodiazepines (e.g., lorazepam), resulting in increased serum concentrations of these benzodiazepines. wikidoc.org

Zidovudine (B1683550) : this compound increases the serum concentration of zidovudine by decreasing its metabolism, which can lead to increased toxicity of zidovudine. senescence.info

Other Drugs Affected by this compound's Metabolic Inhibition: this compound can also increase the levels or effects of several other drugs by affecting hepatic/intestinal enzyme metabolism, particularly through CYP3A4 and CYP2C9/10 pathways. senescence.info

Affected DrugMechanism of InteractionEffect on Affected Drug
PhenobarbitalDecreased metabolism wikipedia.orgwikidoc.orgIncreased serum concentrations (approx. 30% on average) wikidoc.org
LamotrigineDecreased metabolism senescence.infoIncreased levels senescence.info
CarbamazepineDecreased metabolism senescence.infonewdrugapprovals.orgIncreased or decreased levels; variable effects on parent and metabolite concentration senescence.infonewdrugapprovals.org
Benzodiazepines (e.g., Lorazepam)Decreased oxidative liver metabolism wikidoc.orgIncreased serum concentrations wikidoc.org
ZidovudineDecreased metabolism senescence.infoIncreased serum concentration and potential toxicity senescence.info
LemborexantAffecting hepatic/intestinal enzyme CYP3A4 metabolism senescence.infoIncreased level or effect senescence.info
LomitapideAffecting hepatic/intestinal enzyme CYP3A4 metabolism senescence.infoIncreased level or effect senescence.info
NateglinideAffecting hepatic enzyme CYP2C9/10 metabolism senescence.infoIncreased level or effect senescence.info
CarvedilolAffecting hepatic enzyme CYP2C9/10 metabolism senescence.infoIncreased level or effect senescence.info
EthotoinAffecting hepatic enzyme CYP2C9/10 metabolism senescence.infoIncreased level or effect senescence.info
EtravirineAffecting hepatic enzyme CYP2C9/10 metabolism senescence.infoIncreased level or effect senescence.info
VoriconazoleAffecting hepatic enzyme CYP2C9/10 metabolism senescence.infoIncreased level or effect senescence.info

Pharmacodynamic Drug Interactions (e.g., CNS depressants)

Pharmacodynamic drug interactions occur when the effects of two or more drugs are altered due to their combined actions on the body, rather than changes in their concentrations. This compound can participate in such interactions, particularly with central nervous system (CNS) depressants.

CNS Depressants: this compound itself can produce CNS depression. wikidoc.orgamericanelements.com When co-administered with other CNS depressants, there is an increased risk of additive CNS depressant effects. wikidoc.orgwikipedia.orgsenescence.info This can manifest as enhanced sedation, drowsiness, lethargy, and impaired psychomotor performance. wikidoc.orgwikipedia.orgsenescence.info In more severe cases, it may lead to hypoventilation, airway obstruction, desaturation, or apnea (B1277953), contributing to profound and/or prolonged drug effects. wikidoc.orgsenescence.info

Examples of CNS depressants that can have additive effects with this compound include:

Alcohol (Ethanol) : this compound may potentiate the CNS depressant action of alcohol. wikidoc.orgamericanelements.com

Barbiturates (e.g., Phenobarbital) : Concomitant use with barbiturates can lead to increased CNS depression. wikidoc.orgsenescence.info

Benzodiazepines (e.g., Lorazepam) : Co-administration with benzodiazepines can increase the risk of CNS depression. wikidoc.orgwikipedia.org

Other Sedative Agents : Other drugs that cause sedation can have additive effects when combined with this compound. These include, but are not limited to, levetiracetam, cariprazine, difelikefalin, dronabinol, esketamine intranasal, fentanyl, olopatadine (B1677272) intranasal, and zuranolone. senescence.info

Interacting Drug Class/ExampleMechanism of InteractionEffect of Interaction
Alcohol (Ethanol)Pharmacodynamic potentiation wikidoc.orgamericanelements.comIncreased CNS depressant action wikidoc.orgamericanelements.com
Barbiturates (e.g., Phenobarbital)Additive CNS depression wikidoc.orgsenescence.infoIncreased risk of hypoventilation, airway obstruction, desaturation, apnea senescence.info
Benzodiazepines (e.g., Lorazepam)Additive CNS depression wikidoc.orgwikipedia.orgIncreased risk of hypoventilation, airway obstruction, desaturation, apnea senescence.info
LevetiracetamAdditive sedation senescence.infoIncreased sedation senescence.info
CariprazineAdditive sedation senescence.infoIncreased sedation senescence.info
DifelikefalinAdditive sedation senescence.infoIncreased sedation senescence.info
DronabinolAdditive sedation senescence.infoIncreased sedation senescence.info
Esketamine intranasalAdditive sedation senescence.infoIncreased sedation senescence.info
FentanylAdditive sedation senescence.infoIncreased sedation senescence.info
Olopatadine intranasalAdditive sedation senescence.infoIncreased sedation senescence.info
ZuranoloneAdditive sedation senescence.infoIncreased impairment of psychomotor performance or CNS depressant effects senescence.info

Other Pharmacodynamic Interactions:

Topiramate (B1683207) and Acetazolamide (B1664987) : Concomitant administration of this compound with topiramate or acetazolamide has been associated with hyperammonemia, which may or may not be accompanied by encephalopathy. wikidoc.orgamericanelements.com Clinical symptoms of hyperammonemic encephalopathy often include acute alterations in consciousness and/or cognitive function, lethargy, or vomiting. americanelements.com This adverse event is not due to a pharmacokinetic interaction but rather a pharmacodynamic synergy. wikidoc.org

Advanced Therapeutic Applications and Research Frontiers

Anti-Cancer Research

Histone Deacetylase Inhibition as a Cancer Therapeutic Target

Valproic Acid is recognized as a potent inhibitor of histone deacetylases (HDACs), particularly Class I HDACs embopress.orgembopress.orgcjmb.orgmdpi.comaacrjournals.org. This inhibition leads to the hyperacetylation of histones, notably histones H3 and H4, thereby relieving HDAC-dependent transcriptional repression and altering gene expression embopress.orgembopress.orgmdpi.com. This epigenetic modulation is a key mechanism through which VPA exerts its anti-cancer effects.

Research findings indicate that VPA induces differentiation, inhibits cell growth, and promotes apoptosis in various cancer cell lines and in vivo models embopress.orgembopress.orgcjmb.orgmdpi.comspandidos-publications.comnih.gov. Specific cancer types where these effects have been observed include:

Carcinoma cells embopress.orgembopress.org

Transformed hematopoietic progenitor cells embopress.orgembopress.org

Leukemic blasts from acute myeloid leukemia (AML) patients embopress.orgembopress.org

Hepatocellular carcinoma (HCC) : VPA induces histone H4 acetylation and suppresses HDAC4, leading to cell growth inhibition, cell cycle arrest, and apoptosis in HCC cells cjmb.org.

Ovarian cancer : VPA significantly inhibits the proliferation of SKOV3 ovarian cancer cells, associated with G1-phase cell cycle arrest and apoptosis induction cjmb.org.

Melanoma : VPA inhibits proliferation and induces apoptosis in melanoma cells cjmb.orgmdpi.com.

Pancreatic and colon cancer : VPA down-regulates the Alzheimer amyloid precursor protein (APP), which is essential for growth control in these cancers nih.gov.

Furthermore, animal experiments have demonstrated that VPA can significantly reduce tumor growth and metastasis formation embopress.org. VPA also exhibits a unique ability to induce proteasomal degradation of HDAC2, an isoenzyme-selective mechanism of downregulation, distinguishing it from other HDAC inhibitors like Trichostatin A (TSA) embopress.org. While VPA has shown promising activity in preclinical models, its efficacy as a single-agent therapy in solid malignancies has been modest, often requiring high concentrations to induce antitumor activity spandidos-publications.comnih.gov. Consequently, research increasingly focuses on its use in combination therapies.

Modulator of Chemotherapy and Radiotherapy

This compound acts as a sensitizer, enhancing the efficacy of both chemotherapy and radiotherapy in various cancer types mdpi.come-crt.orgnih.govnih.gov. This sensitizing effect is attributed to several mechanisms:

Cell Cycle Arrest : VPA treatment induces cell cycle arrest in cancer cells nih.gov.

DNA Damage Enhancement : VPA enhances the cytotoxic effect of DNA-damaging factors such as cisplatin (B142131), temozolomide, and dacarbazine (B1669748) mdpi.comnih.goviiarjournals.org. It can exacerbate and perturb DNA double-strand breaks (DSBs) and downregulate key proteins associated with DNA damage responses, including BRCA1, RAD51, KU70, and KU80 iiarjournals.org.

Apoptosis Induction : VPA enhances radiation-induced apoptosis, which is considered a main mechanism of growth inhibition in radiation-induced cell death mdpi.comiiarjournals.org. It has been shown to increase caspase-3 activity, a key enzyme in the apoptotic pathway iiarjournals.org.

VPA has also been investigated in combination with proteasome inhibitors (e.g., MG132, PI-1, PR-39) for synergistic anticancer and chemosensitizing effects against colorectal cancer. This combination therapy has led to an additive/synergistic decrease in cell proliferation and a synergistic increase in apoptosis, associated with increased reactive oxygen species (ROS) generation and S-phase cell cycle arrest spandidos-publications.com.

Effects on Cell Growth, Differentiation, and Apoptosis Pathways

This compound significantly influences fundamental cellular processes, including cell growth, differentiation, and apoptosis, primarily through its HDAC inhibitory activity and modulation of various signaling pathways.

Effects on Cell Growth and Differentiation: VPA decreases proliferation rates in various cancer cell lines cjmb.orgspandidos-publications.comnih.gov. It induces differentiation of transformed cells, including carcinoma cells, transformed hematopoietic progenitor cells, and leukemic blasts from acute myeloid leukemia patients embopress.orgembopress.orgcjmb.org. For instance, in F9 teratocarcinoma cells, VPA induces differentiation marked by the appearance of AP-2 protein embopress.org. In HTB-52 hepatocellular carcinoma cells, VPA inhibits cell growth cjmb.org.

Effects on Apoptosis Pathways: VPA is a significant inducer of apoptosis in cancer cells cjmb.orgspandidos-publications.comiiarjournals.org. The mechanisms underlying VPA-induced apoptosis are multi-faceted:

Histone Hyperacetylation : By inhibiting HDACs, VPA leads to hyperacetylation of histones, which can induce apoptosis embopress.org.

Regulation of Survival Genes : VPA regulates the expression of survival genes, such as increasing anti-apoptotic protein Bcl-2 and reducing pro-apoptotic protein Bad nih.govnih.gov.

Caspase Activity : VPA has been shown to induce apoptosis by increasing the activity of caspase-3 iiarjournals.org.

Cell Cycle Arrest : VPA can induce S-phase cell cycle arrest, contributing to its anti-proliferative and pro-apoptotic effects spandidos-publications.com. In SKOV3 ovarian cancer cells, VPA-induced growth inhibition is linked to an increased G1-phase and decreased S-phase of the cell cycle cjmb.org.

Reactive Oxygen Species (ROS) Generation : Combination treatments involving VPA have been associated with increased ROS generation, which can trigger apoptosis spandidos-publications.com.

Down-regulation of APP : In pancreatic and colon cancer cells, VPA inhibits cell proliferation by down-regulating the Alzheimer amyloid precursor protein (APP) nih.gov.

These effects have been demonstrated in various cell lines, including HT-29 colonic cancer, MT-450 breast carcinoma, SW837 and SW1116 colorectal cancer cells, SKOV3 ovarian cancer cells, and B16-F10 melanoma cells embopress.orgcjmb.orgspandidos-publications.comiiarjournals.org.

Research in Psychiatric Disorders Beyond Bipolar Disorder

Beyond its established role in bipolar disorder, this compound is being investigated for its therapeutic potential in other psychiatric conditions, leveraging its complex neurobiological effects.

Alcohol Use Disorder (AUD)

This compound has demonstrated potential benefits in the management of Alcohol Use Disorder (AUD), particularly in reducing alcohol consumption and managing withdrawal symptoms in specific subpopulations frontiersin.orgnih.govresearchgate.net. Its efficacy is often linked to its ability to modulate the GABAergic system. VPA enhances GABAergic activity by increasing GABA levels in the brain, primarily by inhibiting GABA transaminase (the enzyme responsible for GABA degradation) and stimulating glutamic acid decarboxylase (which increases GABA synthesis) frontiersin.orgnih.govresearchgate.netcambridge.orgresearchgate.net. This increase in inhibitory neurotransmission helps to dampen hyperactivity in neural circuits associated with craving and impulsivity, which are core features of AUD, potentially reducing the reinforcing effects of addictive substances and alleviating withdrawal symptoms nih.govresearchgate.net.

Studies have shown that VPA may reduce alcohol consumption and improve mood stability in patients with AUD and co-occurring mood disorders frontiersin.orgnih.gov. For instance, a study in veterans with alcohol dependence and comorbid psychiatric conditions reported a decrease in episodes of heavy drinking and improvements in mood stability with valproate frontiersin.orgnih.gov. However, some trials have indicated limited long-term efficacy and high relapse rates, underscoring the need for personalized treatment strategies and further research to optimize its use in AUD subgroups frontiersin.orgnih.govresearchgate.net.

Schizophrenia

This compound has been explored as an adjunctive treatment to antipsychotics for schizophrenia and schizophrenia-like illnesses psychiatrypodcast.combrieflands.comnih.govsop.org.twcochrane.org. While antipsychotics remain the primary treatment, a significant minority of patients continue to experience symptoms, prompting the search for adjunctive therapies psychiatrypodcast.comcochrane.org.

Research indicates that VPA may be effective in controlling specific symptoms, particularly excitement, aggression, and hostile behaviors in patients with schizophrenia psychiatrypodcast.combrieflands.comcochrane.org. Some studies suggest that adding valproate to antipsychotic treatment can lead to a more effective response in a patient's mental state compared to antipsychotics alone or with placebo psychiatrypodcast.com. It has also been suggested that VPA can speed up the recovery of positive symptoms when used as an adjunct in acute psychosis brieflands.com.

Mood Stabilization Mechanisms (beyond epilepsy)

This compound's mood-stabilizing effects, particularly in bipolar disorder, are attributed to a complex interplay of mechanisms that extend beyond its antiepileptic actions nih.govpatsnap.comlongdom.orgpatsnap.comdroracle.aihealthline.compharmacyfreak.comnih.govrjpbr.comallstudyjournal.comsymbiosisonlinepublishing.com.

Key Mechanisms of Mood Stabilization:

GABAergic System Enhancement : VPA significantly increases the levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system patsnap.comlongdom.orgpatsnap.comdroracle.aihealthline.compharmacyfreak.comnih.govallstudyjournal.comsymbiosisonlinepublishing.comauctoresonline.org. This is achieved by:

Inhibiting GABA transaminase, the enzyme responsible for GABA degradation patsnap.compatsnap.comdroracle.aipharmacyfreak.comnih.govsymbiosisonlinepublishing.comauctoresonline.org.

Stimulating glutamic acid decarboxylase (GAD), which increases GABA synthesis from glutamate (B1630785) droracle.aihealthline.compharmacyfreak.comnih.govsymbiosisonlinepublishing.com.

Enhancing postsynaptic GABAergic response, leading to increased inhibitory activity and reduced neuronal excitability cambridge.orgpharmacyfreak.comallstudyjournal.comauctoresonline.org.

Ion Channel Modulation : VPA influences various voltage-gated ion channels, contributing to neuronal excitability control:

Voltage-gated Sodium Channels : VPA blocks voltage-gated sodium channels, stabilizing neuronal membranes and reducing neuronal excitability, which helps prevent hyper-excitable states associated with mood disorders patsnap.comlongdom.orgpatsnap.comdroracle.aihealthline.compharmacyfreak.comnih.govallstudyjournal.comsymbiosisonlinepublishing.com.

T-type Calcium Channels : VPA inhibits T-type calcium channels, which are implicated in controlling absence seizures and may contribute to mood stabilization patsnap.comdroracle.aipharmacyfreak.comnih.gov.

L-type Calcium Channels : VPA can modulate L-type calcium channels, affecting calcium-dependent signaling pathways involved in synaptic plasticity and potentially contributing to its mood-stabilizing effects nih.govallstudyjournal.com.

Glutamatergic Modulation : VPA can influence glutamatergic neurotransmission, which is often pathologically elevated in bipolar disorder longdom.orghealthline.comnih.govrjpbr.comallstudyjournal.comnih.govpnas.org. It has been shown to antagonize glutamate NMDA activity and downregulate glutamatergic signaling longdom.orghealthline.comnih.govallstudyjournal.comnih.gov. While both VPA and lithium can stimulate glutamate release, they appear to do so through different mechanisms pnas.org.

Epigenetic Modulation (HDAC Inhibition) : VPA's inhibition of histone deacetylases (HDACs) leads to increased histone acetylation and altered gene expression nih.govpatsnap.comdroracle.aihealthline.comnih.govrjpbr.comallstudyjournal.comsymbiosisonlinepublishing.comnih.govphysiology.orgoup.comresearchgate.netphysiology.org. This epigenetic effect is thought to play a significant role in its mood-stabilizing properties by influencing genes related to mood, cognition, and neuroprotection patsnap.comhealthline.comnih.gov. Specific findings include:

Induction of WFS1 mRNA expression and activation of its promoter, modulating the endoplasmic reticulum (ER) stress response nih.gov.

Regulation of survival genes, such as increasing Bcl-2 and decreasing Bad, contributing to neuroprotective effects nih.govnih.gov.

Differential regulation of numerous genes, including those involved in extracellular matrix remodeling, cell adhesion, chemotaxis, and specific genes like ZIC1, SFMBT2, SCM4L1, and PAR-4 physiology.orgoup.comresearchgate.netphysiology.org.

Other Intracellular Signaling Pathways : VPA interacts with various other molecular targets and signaling pathways, including second messenger systems, the Wnt/beta-catenin pathway, ERK pathways, and those involved in inositol (B14025) and arachidonate (B1239269) metabolism nih.govlongdom.orgnih.govrjpbr.comsymbiosisonlinepublishing.comnih.govdrugbank.com. For example, VPA can reduce baseline concentrations of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2), and block NMDA-induced increases in arachidonic acid (AA) signaling nih.gov.

Neuroprotection : VPA exhibits neuroprotective properties by attenuating excitotoxicity, oxidative stress, and apoptosis, thereby protecting against neuronal damage nih.govlongdom.orgallstudyjournal.comdrugbank.com. It can also augment neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF) nih.govnih.govdrugbank.com.

These diverse mechanisms collectively contribute to VPA's ability to stabilize mood episodes, reduce neuronal overexcitability, and promote balanced neurotransmitter activity, making it a cornerstone in the management of mood disorders.

Methodological Considerations in Valproic Acid Research

In Vitro Models and Cellular Studies (e.g., neuronal cultures, cancer cell lines)

In vitro models and cellular studies are fundamental for understanding the direct effects of valproic acid at the molecular and cellular levels. These studies often utilize various cell lines to investigate VPA's impact on cell viability, proliferation, differentiation, and gene expression.

Neuronal Cultures: this compound's effects on neuronal cultures have been investigated to understand its antiepileptic mechanisms. Studies have shown that VPA can alter the expression of several epilepsy-related genes in dissociated rat embryonic hippocampal cultures. Specifically, VPA exposure has been observed to increase the expression of GABAAα5, GABAAβ1, and GABAAβ2 subunits, while decreasing GluR5 expression. Additionally, GAD 65 expression more than doubled. These changes were found to be cell-specific, with differential gene expression in inhibitory neurons, excitatory neurons, and glial cells, suggesting that pharmacogenomic changes induced by VPA contribute to its antiepileptic action. aesnet.org

Cancer Cell Lines: this compound's HDAC inhibitory properties make it a subject of extensive research in cancer biology. Preclinical studies have demonstrated VPA's ability to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, glioma, multiple myeloma, bladder, gastric, and urothelial cancers. openaccessjournals.comjrmds.inbrieflands.comresearchgate.net

Mechanisms of Action: In cancer cell lines, VPA has been shown to induce cell-cycle arrest, promote differentiation, inhibit angiogenesis, and trigger apoptosis. openaccessjournals.comjrmds.inbrieflands.com For instance, in prostate cancer cells, VPA treatment leads to cell-cycle arrest by increasing p21 and p27 expression and decreasing cyclin D1 expression. openaccessjournals.com In human cervical cancer (HeLa) cells, VPA inhibits proliferation in a concentration- and time-dependent manner, inducing apoptosis and arresting cells at the sub-G1 phase. This is associated with increased expression of pro-apoptotic genes like Bax, p53, and p21, and reduced levels of the anti-apoptotic gene Bcl-2. brieflands.com

Metabolic Reprogramming: VPA has also been shown to reprogram the metabolic profile of cancer cells. In triple-negative breast cancer (TNBC) cell lines, VPA can alter glucose metabolism and increase the activity of aldehyde dehydrogenase (ALDH), which may influence cisplatin (B142131) sensitivity. frontiersin.org

Genotoxicity Studies: Research also includes evaluating the genotoxic effects of VPA on normal cell lines, such as human lymphocytes or BEAS-2B cells, to understand its impact beyond cancerous cells. jrmds.in

In Vivo Animal Models (e.g., rodent models of epilepsy, neurodegeneration, teratogenicity)

In vivo animal models are crucial for studying the systemic effects of this compound, its pharmacokinetics, and its impact on complex physiological processes, including neurological disorders and developmental biology.

Rodent Models of Epilepsy: Animal models are widely used to assess VPA's anticonvulsant potency and neuroprotective effects.

Seizure Models: Common models include the maximal electroshock seizure (MES) test and the pentylenetetrazol seizure test in mice, as well as models using gerbils with generalized tonic-clonic seizures and rats with spontaneous 'petit mal' seizures. nih.gov VPA has demonstrated anticonvulsant effects in these models, often showing greater potency in chronic seizure models like epileptic rats and gerbils compared to acute mouse models. nih.govresearchgate.net

Neuroprotection and Astrogliosis: Studies in rat models of temporal lobe epilepsy (TLE) have investigated VPA's ability to attenuate reactive astrogliosis and neuronal loss in the hippocampus, suggesting a potential antiepileptic mechanism for long-term use. researchgate.net

Neurodegeneration Models: Given VPA's HDAC inhibitory properties, animal models of neurodegenerative diseases are used to explore its potential therapeutic benefits, although specific detailed methodologies in this context were not extensively covered in the search results.

Teratogenicity Models: Animal models, particularly rodent models, are extensively used to study the teratogenic effects of prenatal this compound exposure.

Developmental Abnormalities: Administration of VPA to pregnant rodents during critical gestation periods is a widely used animal model for studying autism spectrum disorder (ASD), reflecting epidemiological findings in humans. karger.com Studies in pregnant mice have shown that VPA can induce significant teratogenic effects, including exencephaly, embryolethality, and growth retardation. nih.gov

Comparative Studies: Research often compares VPA with its metabolites, such as 2-en-valproic acid, to identify compounds with similar anticonvulsant potency but reduced embryotoxicity. nih.gov

Clinical Research Methodologies

Clinical research methodologies for this compound involve studying its effects in human populations, ranging from observing real-world outcomes to conducting controlled interventional trials.

Analytical Methods for VPA Measurement: Accurate measurement of VPA in human samples is critical for clinical research and therapeutic monitoring. Techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ufrgs.brnih.govbrieflands.comactamedicamarisiensis.roactamedicamarisiensis.ro Sample preparation methods like liquid-liquid extraction (LLE), liquid phase microextraction (LPME), solid-phase microextraction (SPME), and protein precipitation are employed. ufrgs.brnih.govactamedicamarisiensis.roactamedicamarisiensis.ro Immunological assays like Enzyme Multiplied Immunoassay Technique (EMIT) and Fluorescence Polarization Immunoassay Technique (FPIA) are also used for rapid and automated determination of serum VPA levels. farmaciajournal.com

Observational studies and cohort studies are crucial for identifying associations between this compound use and various health outcomes in real-world settings, particularly for long-term effects and rare events.

Teratogenicity and Developmental Outcomes: Numerous cohort studies have investigated the teratogenic risks associated with prenatal VPA exposure. These studies have consistently shown an increased risk of major congenital malformations, including neural tube defects (e.g., spina bifida), cleft palate, hypospadias, and cardiac defects, when VPA is used during the first trimester of pregnancy. cambridge.orgmdpi.comwomensmentalhealth.orgashdin.comcdc.gov

Risk Quantification: Large population-based case-control studies, often utilizing surveillance databases like EUROCAT, are employed to quantify the risk of specific, less common malformations. womensmentalhealth.org

Neurodevelopmental Outcomes: Cohort studies also assess long-term neurodevelopmental outcomes in children exposed to VPA in utero, including associations with reduced IQ scores, attention deficit hyperactivity disorder (ADHD), and autism spectrum disorder (ASD). cambridge.orgmdpi.comashdin.comyork.ac.uk

Epidemiological Insights: Observational studies can provide epidemiological insights into VPA's broader effects, such as its potential association with reduced COVID-19 infection rates and decreased disease severity in treated patients. plos.org

Cancer Risk: Population-based case-control studies have investigated the potential chemopreventive or risk-modulating effects of long-term VPA use on cancer incidence. aacrjournals.org

Clinical trials are designed to rigorously test the efficacy and safety of this compound for new indications or to compare its effectiveness against other treatments. These trials often involve controlled, masked, and randomized designs to minimize bias.

Novel Indications: Clinical trials explore VPA's utility in conditions beyond epilepsy and bipolar disorder. For example, studies have investigated VPA as an adjuvant agent in cancer therapy, particularly in solid tumors like prostate cancer, often in combination with other chemotherapy agents. openaccessjournals.com Trials have also explored its potential in neurodegenerative diseases, HIV therapy, and even as a treatment for severe COVID-19 due to its anti-inflammatory and antiviral properties. pharmgkb.orglajclinsci.com

Comparative Efficacy: Randomized controlled trials (RCTs) are conducted to compare VPA's efficacy against other antiepileptic drugs or placebos. For instance, VPA's effectiveness in treating various seizure types has been extensively studied, with some research suggesting its broad-spectrum action makes it preferable to other antiepileptic medications for certain seizure types. ashdin.com However, some trials for novel indications, such as preserving vision in autosomal dominant retinitis pigmentosa (adRP), have shown VPA's effect to be insufficient. fightingblindness.org

Methodological Rigor: Clinical trials for VPA, especially those for new indications, are designed with strong scientific methodologies, often being masked (blinded) and placebo-controlled, with random assignment of participants to treatment or placebo groups to ensure robust evaluation of efficacy. fightingblindness.org

Pharmacogenomic studies investigate how genetic variations influence an individual's response to this compound, including its efficacy, pharmacokinetics, and the incidence of adverse effects.

Genetic Variability in Response: There is considerable inter-individual variability in VPA dose requirements and clinical outcomes, which genetic factors are thought to contribute to. pharmgkb.orgnih.govfrontiersin.org

Candidate Genes: Most pharmacogenomic studies have focused on polymorphisms in genes related to VPA's pharmacokinetics and pharmacodynamics, particularly those encoding drug-metabolizing enzymes and transporters. pharmgkb.orgnih.govfrontiersin.orgmdpi.com

UGT Variants: Genes in the UDP-glucuronosyltransferase (UGT) family, especially UGT1A6, UGT2B7, and other UGT1A and UGT2B isoforms, are major contributors to VPA metabolism. Polymorphisms in UGT1A6 (e.g., UGT1A6 19T>G, 541A>G, 552A>C) have been associated with inter-individual variability in VPA dosage requirements and concentration-to-dose ratios, suggesting that carriers of certain variant haplotypes may require higher VPA dosages. nih.govmdpi.comnih.gov

CYP Variants: Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP2D6, are involved in VPA metabolism. Variants like CYP2C9*2 and *3 have been linked to reduced VPA biotransformation efficiency, potentially leading to increased serum concentrations and a higher risk of hepatotoxicity. frontiersin.orgmdpi.com The rs3892097 variant in CYP2D6 has been associated with an increased rate of treatment failure. frontiersin.org

Other Genes: Other genes investigated include GRIN2B (Glutamate (NMDA) receptor subunit epsilon-2), where a variant (-200T>G, rs1019385) has been associated with lower VPA dosages and higher concentration-to-dose ratios. pharmgkb.orgnih.gov Polymorphisms in ABAT, SCN2A, ALDH5A1, ABCC2, and ABCC5 have also been explored for their potential influence on VPA response and adverse drug reactions. frontiersin.orgpharmgkb.orgelsevier.es

Clinical Utility: Pharmacogenomic studies aim to identify genetic biomarkers that can help optimize VPA therapy by predicting efficacy, toxicity, and serum concentrations, thereby enabling personalized dosing strategies, especially in vulnerable populations like children. frontiersin.orgmdpi.com

Therapeutic Drug Monitoring (TDM) and its Research Utility

Therapeutic Drug Monitoring (TDM) of this compound involves measuring drug concentrations in biological fluids to optimize treatment outcomes and minimize toxicity. Its research utility lies in understanding pharmacokinetic variability and guiding individualized therapy.

Rationale for TDM: VPA exhibits significant inter-individual pharmacokinetic variability, and its clinical effects are considered to be relatively correlated with serum drug concentrations. mums.ac.irepi.ch VPA is highly protein-bound (87-95%), and this binding can become saturated at therapeutic concentrations, leading to a non-linear concentration-dose relationship and variability in the free (unbound) drug fraction. nih.govcda-amc.ca Only the unbound drug is pharmacologically active and metabolized, making free VPA concentration a potentially more accurate indicator in certain situations. cda-amc.ca

Methods of Measurement: TDM typically involves measuring total VPA plasma concentrations using methods such as immunoassay techniques (EMIT, FPIA), gas chromatography, or liquid chromatography-mass spectrometry. nih.govbrieflands.comactamedicamarisiensis.roactamedicamarisiensis.rofarmaciajournal.com Measurement of free this compound concentrations may be particularly useful when there is a suspected discrepancy between total and free serum concentrations, such as in cases of hypoproteinemia, kidney or liver insufficiency, or in pediatric patients. cda-amc.caajlmonline.org

Research Utility:

Pharmacokinetic Studies: TDM is integral to pharmacokinetic studies of VPA, helping to characterize its absorption, distribution, metabolism, and excretion in different patient populations and under various clinical conditions. actamedicamarisiensis.ropharmgkb.orgnih.gov

Correlation with Clinical Outcomes: Research utilizes TDM to investigate the correlation between VPA serum levels (total and free) and clinical outcomes, including seizure control, therapeutic response, and the occurrence of adverse effects. While a good correlation between daily dose, total serum concentration, and therapeutic effect is not always established, TDM can help identify sub-therapeutic levels or potential toxicity. mums.ac.ircda-amc.caajlmonline.orgresearchgate.net

Individualized Dosing: TDM data informs research into individualized dosing strategies, especially in populations with altered pharmacokinetics, such as critically ill patients where hypoalbuminemia can increase unbound drug concentrations. ajlmonline.org

Pharmacogenomic Link: TDM is often combined with pharmacogenomic studies to understand how genetic polymorphisms influence VPA concentrations and, subsequently, guide dose adjustments. frontiersin.orgmdpi.comnih.gov

Future Directions and Unanswered Questions in Valproic Acid Research

Elucidating Undefined Mechanisms of Action

The therapeutic versatility of valproic acid stems from its multifaceted mechanism of action, which is not yet fully understood. nih.govsymbiosisonlinepublishing.com While several key pathways have been identified, significant questions remain about the precise molecular interactions and the relative contribution of each mechanism to its diverse clinical effects.

Current research has established that VPA enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. patsnap.comdroracle.ai It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and potentially by stimulating its synthesis. patsnap.compatsnap.com Additionally, VPA is known to block voltage-gated sodium and calcium channels, which reduces neuronal hyperexcitability and contributes to its anticonvulsant and mood-stabilizing properties. symbiosisonlinepublishing.compatsnap.com

A significant and distinct mechanism of VPA is its inhibition of histone deacetylase (HDAC). patsnap.com This epigenetic modulation alters gene expression and is thought to be a key factor in its mood-stabilizing effects. patsnap.compatsnap.com However, the specific genes targeted by VPA and the downstream consequences of their altered expression are still being actively investigated.

Future research in this area aims to:

Identify novel molecular targets: Beyond the known effects on GABA, ion channels, and HDACs, researchers are exploring other potential targets that could explain VPA's broad therapeutic profile. symbiosisonlinepublishing.com

Clarify the interplay between mechanisms: A critical unanswered question is how these different mechanisms of action interact and whether their relative importance varies depending on the condition being treated. For instance, the mechanisms responsible for its antiepileptic effects may differ from those underlying its mood-stabilizing properties. nih.gov

Understand the direct versus indirect actions: this compound activates or inhibits various cellular targets through both direct and unknown indirect pathways. symbiosisonlinepublishing.com Differentiating these and mapping the complex signaling cascades involved is a key area for future investigation.

Personalized Medicine Approaches and Biomarker Discovery

A significant challenge in VPA therapy is the inter-individual variability in patient response and susceptibility to adverse effects. This has spurred research into personalized medicine, aiming to tailor treatment based on an individual's genetic and metabolic profile. nih.govbiomedpharmajournal.org The discovery of reliable biomarkers is central to this endeavor.

Recent studies have begun to identify potential biomarkers that could predict therapeutic outcomes and toxicity. For example, research has pointed to the metabolite 4-ene-VPA as a potential indicator of hepatotoxicity. nih.gov Patients with abnormal liver function have been found to have significantly higher levels of this metabolite. nih.gov

Genetic factors also play a crucial role. Polymorphisms in genes involved in VPA metabolism and its targets are being investigated as potential predictive biomarkers. A study on Chinese epileptic patients identified specific single nucleotide polymorphisms (SNPs) that may influence the risk of VPA-induced liver injury. nih.gov

Key areas for future research include:

Validation of existing biomarkers: The clinical utility of potential biomarkers like 4-ene-VPA and various genetic polymorphisms needs to be validated in larger, more diverse patient cohorts.

Discovery of new biomarkers: Ongoing research is focused on identifying novel genetic, epigenetic, and metabolic markers that can predict both efficacy and the risk of other serious adverse effects.

Development of predictive models: The ultimate goal is to integrate these biomarkers into comprehensive models, potentially using machine learning and deep learning techniques, to create individualized dosing regimens that optimize the balance between therapeutic benefit and risk. nih.gov

Potential Biomarker CategorySpecific ExampleAssociated Outcome
Metabolite Elevated 4-ene-VPA levelsIncreased risk of hepatotoxicity nih.gov
Genetic Polymorphism CPT1A rs2228502 (GG genotype)Associated with elevated 4-ene-VPA levels nih.gov
Genetic Polymorphism NRF2 rs59288687Protective factor against hepatotoxicity nih.gov
Genetic Polymorphism NQO1 rs10517Protective factor against hepatotoxicity nih.gov

Long-Term Outcomes and Latent Effects Research

While the short-term efficacy of this compound is well-established, there is a growing need to understand its long-term consequences, both positive and negative. This includes latent effects that may not become apparent until years after exposure, particularly from in utero exposure.

Long-term VPA treatment has been shown to have sustained effects on brain chemistry and function. For instance, animal studies have demonstrated that chronic valproate administration can increase the expression of neuropeptide Y in the thalamus, which may contribute to its long-term seizure-suppressing effects. plos.org

However, the most significant concerns regarding long-term outcomes relate to prenatal exposure. Use of VPA during pregnancy is associated with an increased risk of major congenital malformations, including a 1-2% risk of neural tube defects like spina bifida. womensmentalhealth.orgnih.gov Furthermore, emerging evidence points to long-term neurodevelopmental consequences. Children exposed to VPA in utero have been found to have lower IQ scores and an increased risk of autism spectrum disorders. womensmentalhealth.org One study demonstrated that these negative effects on academic performance in language and mathematics persist into older childhood, up to the age of 14. womensmentalhealth.org

Unanswered questions that future research must address include:

Mechanisms of teratogenicity: The precise molecular mechanisms by which VPA causes birth defects and neurodevelopmental problems are not fully understood.

Identifying at-risk individuals: It is unknown why some children exposed to VPA in utero are affected while others are not, suggesting a potential genetic predisposition that needs to be investigated. researchgate.net

Long-term effects on other organ systems: More research is needed on the potential latent effects of long-term VPA use on systems beyond the liver and central nervous system in patients who take the drug for many years.

Addressing Research Gaps in Specific Populations

The effects of this compound can vary significantly across different patient populations, yet much of the foundational research has been conducted in general adult populations. There are critical research gaps concerning its use in pediatric, older adult, and pregnant populations.

Pregnant Women: Due to the known teratogenic risks, VPA use is highly restricted in women of childbearing age and is contraindicated for migraine prevention during pregnancy. womensmentalhealth.orgnih.gov However, for some women with epilepsy, VPA may be the only effective treatment. nih.gov Research is urgently needed to better quantify the risks associated with different doses and timings of exposure and to develop safer alternatives for this population. droracle.ai Despite safety warnings, studies show that pregnancy rates among women taking VPA have not decreased, highlighting a gap in risk mitigation efforts. nih.gov

Pediatric Population: Children, especially those under two years of age, are at a higher risk for VPA-induced hepatotoxicity. droracle.ai They also metabolize the drug differently than adults, often requiring higher weight-based dosing. droracle.ai Future research should focus on establishing more precise pediatric dosing guidelines, identifying children at highest risk for adverse effects, and understanding the long-term developmental impacts of VPA treatment initiated in childhood.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.